OM99-2
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(4S,5S,7R)-8-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64N8O14/c1-20(2)16-27(46-39(60)28(19-31(43)51)47-40(61)34(21(3)4)49-37(58)25(42)12-14-32(52)53)30(50)17-22(5)35(56)44-23(6)36(57)45-26(13-15-33(54)55)38(59)48-29(41(62)63)18-24-10-8-7-9-11-24/h7-11,20-23,25-30,34,50H,12-19,42H2,1-6H3,(H2,43,51)(H,44,56)(H,45,57)(H,46,60)(H,47,61)(H,48,59)(H,49,58)(H,52,53)(H,54,55)(H,62,63)/t22-,23+,25+,26+,27+,28+,29+,30+,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOCOJFPGCXNKL-ZKZXETMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64N8O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314266-76-7 | |
| Record name | OM99-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314266767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OM-99-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZNA144ZS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of OM99-2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OM99-2 is a potent, peptidomimetic inhibitor that demonstrates high-affinity, tight-binding inhibition of Memapsin 2, more commonly known as β-secretase or Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). Its mechanism of action is centered on the direct competitive inhibition of the BACE1 active site, thereby preventing the amyloidogenic processing of the Amyloid Precursor Protein (APP). This inhibitory action effectively reduces the production of amyloid-β (Aβ) peptides, the primary component of the amyloid plaques characteristic of Alzheimer's disease. The core of this compound's inhibitory function lies in its design as a transition-state analog, featuring a hydroxyethylene isostere that mimics the tetrahedral intermediate of APP cleavage by BACE1.
Core Mechanism of Action: Inhibition of BACE1
This compound functions as a competitive inhibitor of BACE1, an aspartyl protease that plays a crucial, rate-limiting role in the production of Aβ.[1][2] The inhibitor is an eight-residue peptidomimetic designed to mimic the sequence of the Swedish mutant APP at the β-cleavage site, which is known to be cleaved more efficiently by BACE1.[3]
The key to this compound's potent inhibitory activity is the incorporation of a hydroxyethylene transition-state isostere. This structural feature mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by BACE1.[3][4] By binding tightly within the active site of the enzyme, this compound effectively blocks access of the natural substrate, APP, thereby halting the amyloidogenic cascade at its inception.[3]
Quantitative Inhibition Data
The inhibitory potency of this compound against human brain memapsin 2 (BACE1) has been quantified through enzymatic assays. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity for the enzyme.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |
| This compound | Human Brain Memapsin 2 (BACE1) | 9.58 nM | [1] |
| This compound | BACE1 | 1.6 nM | [3][4] |
Note: The slight variation in reported Ki values may be due to different experimental conditions or assay formats.
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
The primary signaling pathway influenced by this compound is the proteolytic processing of APP. Under normal physiological conditions, APP can be processed by two competing pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
-
Non-Amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ. This pathway produces a soluble ectodomain (sAPPα) and a C-terminal fragment (C83).
-
Amyloidogenic Pathway: APP is first cleaved by BACE1 at the N-terminus of the Aβ sequence, generating a soluble ectodomain (sAPPβ) and a membrane-bound C-terminal fragment (C99). C99 is subsequently cleaved by γ-secretase, releasing the neurotoxic Aβ peptides (predominantly Aβ40 and Aβ42).
This compound specifically targets and inhibits BACE1, thereby shifting APP processing away from the amyloidogenic pathway and towards the non-amyloidogenic pathway.
Experimental Protocols
BACE1 Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds like this compound against BACE1 using a fluorogenic substrate.
1. Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., based on the Swedish APP cleavage site with a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well black microplate, add the diluted this compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add recombinant BACE1 enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) or at a fixed endpoint using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
3. Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic read) or the endpoint fluorescence for each well.
-
Normalize the data to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.
Experimental Workflow for BACE1 Inhibitor Testing
The following diagram illustrates a general workflow for the preclinical evaluation of a potential BACE1 inhibitor like this compound.
Conclusion
This compound serves as a foundational example of a potent, structure-based BACE1 inhibitor. Its mechanism of action, centered on the competitive inhibition of BACE1 through a transition-state analog design, has paved the way for the development of subsequent generations of BACE1 inhibitors for Alzheimer's disease. The experimental protocols and workflows described herein provide a framework for the continued investigation and characterization of novel therapeutic agents targeting the amyloidogenic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
OM99-2 as a BACE1 Transition-State Analog Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of OM99-2, a potent transition-state analog inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). BACE1 is a prime therapeutic target in Alzheimer's disease, as it catalyzes the rate-limiting step in the production of amyloid-beta (Aβ) peptides.[1] This document details the mechanism of action of this compound, its binding kinetics, and the critical role of the BACE1 signaling pathway in the pathology of Alzheimer's disease. Detailed experimental protocols for the enzymatic characterization of BACE1 inhibitors and the synthesis of peptidic inhibitors are provided, alongside structured data presentations and visualizations to facilitate understanding and further research in this critical area of drug development.
Introduction: BACE1 as a Therapeutic Target in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques in the brain.[1] These plaques are primarily composed of Aβ peptides, which are generated from the sequential cleavage of the Amyloid Precursor Protein (APP) by BACE1 and γ-secretase.[1][2] BACE1 initiates this amyloidogenic pathway, making it a key target for therapeutic intervention.[3] Inhibition of BACE1 is expected to reduce Aβ production, thereby preventing the formation of neurotoxic plaques and potentially slowing the progression of Alzheimer's disease.[4]
This compound is an eight-residue peptidomimetic inhibitor of BACE1, designed as a transition-state analog.[2][5] Its structure incorporates a hydroxyethylene isostere that mimics the tetrahedral transition state of the BACE1-catalyzed peptide bond hydrolysis.[2] This design confers high-affinity binding to the active site of the enzyme, resulting in potent inhibition.[2]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against BACE1 has been characterized by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values provide a quantitative measure of the inhibitor's potency.
| Parameter | Value | Reference |
| Ki | 1.6 nM | [2] |
| Ki | 9.58 nM | [5] |
| IC50 | ~15 nM (inferred from graphical data) | [6] |
BACE1 Signaling Pathway and the Role of this compound
BACE1 is involved in a complex signaling network that contributes to the pathophysiology of Alzheimer's disease. The production of Aβ by BACE1 can lead to a toxic feedback loop, where Aβ itself can upregulate BACE1 expression and activity through various stress-related pathways.[7]
The following diagram illustrates the central role of BACE1 in the amyloidogenic processing of APP and the mechanism of inhibition by this compound.
Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.
This compound acts as a competitive inhibitor, binding to the active site of BACE1 and preventing the cleavage of APP. This action directly reduces the production of the C99 fragment and, consequently, the formation of Aβ peptides.
Experimental Protocols
BACE1 Enzymatic Activity Assay (FRET-based)
This protocol describes a common method for measuring BACE1 activity and inhibition using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[8]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (this compound) in Assay Buffer. Include a vehicle control (DMSO without inhibitor).
-
Dilute the BACE1 enzyme to the desired working concentration in ice-cold Assay Buffer.
-
Dilute the BACE1 FRET substrate to the desired working concentration in Assay Buffer. Protect from light.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the following:
-
"Test Wells": Assay Buffer, diluted inhibitor.
-
"Positive Control" (no inhibition): Assay Buffer, vehicle control.
-
"Blank" (no enzyme): Assay Buffer, vehicle control.
-
-
Add the diluted BACE1 enzyme to the "Test Wells" and "Positive Control" wells.
-
-
Pre-incubation:
-
Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the diluted BACE1 FRET substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (e.g., Excitation: 320 nm, Emission: 405 nm).[8]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Subtract the rate of the "Blank" from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control".
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the BACE1 FRET-based enzymatic assay.
Solid-Phase Peptide Synthesis (SPPS) of a Peptidic Inhibitor
Principle: The peptide is assembled step-by-step on a solid resin support. The N-terminus of the growing peptide chain is temporarily protected by an Fmoc group, which is removed before the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is synthesized.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM, Methanol)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Diethyl ether
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the first Fmoc-protected amino acid with coupling reagents (e.g., HBTU/HOBt) and a base (DIEA) in DMF.
-
Add the activated amino acid to the resin and allow it to react for 1-2 hours.
-
Wash the resin to remove excess reagents.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Synthesis of Hydroxyethylene Isostere: The Leu-Ala hydroxyethylene isostere is a key component that is typically synthesized separately through a multi-step organic synthesis process and then incorporated into the peptide chain as a dipeptide unit during the SPPS.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Wash the peptide with ether and dry it.
-
Purify the peptide using reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis.
Conclusion
This compound serves as a foundational tool for understanding the inhibition of BACE1. Its potent, transition-state analog mechanism provides a clear rationale for its efficacy. The experimental protocols detailed in this guide offer a starting point for researchers to characterize novel BACE1 inhibitors. As the field moves towards the development of more drug-like, non-peptidic inhibitors, the principles learned from the study of this compound remain highly relevant. Further research focused on optimizing inhibitor properties for improved bioavailability and blood-brain barrier penetration will be crucial for the successful clinical application of BACE1-targeted therapies for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure of the OM99-2 BACE1 Complex
This guide provides a detailed examination of the three-dimensional structure of the Beta-secretase 1 (BACE1) enzyme in complex with its potent peptidomimetic inhibitor, this compound. The elucidation of this complex has been a cornerstone in the structure-based design of inhibitors for Alzheimer's disease, offering critical insights into the molecular interactions that govern BACE1 inhibition.
Introduction to BACE1 and this compound
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a membrane-bound aspartic protease that performs the initial and rate-limiting step in the production of the amyloid-beta (Aβ) peptide.[1][2] The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease. Consequently, BACE1 has emerged as a primary therapeutic target for the development of disease-modifying treatments.[3][4]
This compound is a potent, eight-residue peptidomimetic inhibitor designed based on the transition-state mimetic concept.[3][5] Its sequence was derived from the β-cleavage site of the Swedish mutant of the amyloid precursor protein (APP), which is cleaved more efficiently by BACE1.[6] The inhibitor incorporates a non-hydrolyzable hydroxyethylene isostere that mimics the transition state of the peptide bond cleavage, leading to tight binding in the BACE1 active site.[6] The determination of the co-crystal structure of BACE1 with this compound provided the first detailed molecular view of an inhibitor-bound state, significantly advancing drug discovery efforts.[3][6]
Quantitative Binding and Crystallographic Data
The interaction between this compound and BACE1 has been characterized by strong binding affinity and has been resolved to high atomic resolution through X-ray crystallography.
| Parameter | Value | Reference(s) |
| Inhibitor | This compound | [5][6] |
| Target Enzyme | Human BACE1 (Memapsin 2) | [7] |
| Inhibition Constant (Ki) | 1.0 - 9.58 nM | [2][3][5][7] |
| PDB Code | 1FKN | [4][6] |
| Resolution | 1.9 Å | [1][3] |
| pH (Crystallization) | 5.0 - 7.4 | [8] |
| R-work | 18.5% - 24.6% | [8] |
| R-free | 24.0% - 28.9% | [8] |
Structural Overview of the this compound BACE1 Complex
The crystal structure reveals that BACE1 adopts the typical bilobal fold of aspartic proteases, with the active site located in a cleft between the N- and C-terminal lobes.[3][9] The this compound inhibitor binds in an extended conformation within this substrate-binding pocket, spanning the P4 to P4' subsites.[2]
A critical feature of the complex is the conformation of the "flap" region (residues 69-75). Upon inhibitor binding, this flexible flap closes over the active site cleft, sequestering the inhibitor from the solvent and contributing significantly to the binding affinity.[6] The overall structure of the complex is described as being in a "closed" conformation.[8]
Overall architecture of the BACE1-OM99-2 complex.
Key Molecular Interactions
The high potency of this compound is derived from an extensive network of hydrogen bonds and stabilizing interactions within the BACE1 active site.
-
Catalytic Dyad Interaction : The defining interaction involves the hydroxyethylene transition-state isostere of this compound. Its hydroxyl group forms four hydrogen bonds with the catalytic aspartate residues, Asp32 and Asp228, mimicking the tetrahedral intermediate of peptide hydrolysis.[3][6]
-
Backbone Hydrogen Bonds : An additional ten hydrogen bonds are formed between the backbone of this compound and the active site cleft and flap region of BACE1, ensuring a snug fit.[3][6]
-
Intramolecular Stabilization : A key intramolecular hydrogen bond is observed between the side chains of the P4-Glu and P2-Asn residues of this compound. This interaction stabilizes the bound conformation of the inhibitor and is crucial for its high affinity. The absence of the P4-Glu in a shorter analog results in a tenfold decrease in potency.[1][3]
Key hydrogen bonding interactions in the complex.
Experimental Protocols
The structural data for the this compound BACE1 complex was obtained through X-ray crystallography. The following provides a summary of the co-crystallization methodology.
Co-crystallization of BACE1 with this compound
The protocol involves preparing a solution of purified, recombinant BACE1 (lacking the transmembrane and intracellular domains) and co-crystallizing it with the this compound inhibitor.[1][8]
-
Protein-Inhibitor Mixture : A solution of BACE1 protein (at a concentration of 7.2 mg/ml) is mixed with the this compound inhibitor. The inhibitor is added in a 3.3- to 6.6-fold molar excess to ensure full occupancy of the enzyme's active site.[8]
-
Crystallization Setup : The crystals are grown using the hanging-drop vapor diffusion method at a constant temperature of 20°C.[8]
-
Crystallization Solution : Equal volumes of the protein-inhibitor mixture are combined with a reservoir solution containing 20% (w/v) PEG 5000 MME, 200 mM ammonium iodide, and 200 mM sodium citrate at a pH of 6.4.[8]
-
Crystal Growth : Leaf-shaped crystals typically appear within one to two weeks and can continue to grow to a final size of 0.4 to 0.8 mm over a period of three to six weeks.[8]
-
Data Collection : Once the crystals reach a suitable size, they are harvested, cryo-protected, and subjected to X-ray diffraction to collect the data needed for structure determination.
Experimental workflow for co-crystallization.
Conclusion and Implications for Drug Design
The high-resolution crystal structure of the this compound BACE1 complex has been invaluable for the field of Alzheimer's drug discovery. It provided the first detailed blueprint of how a potent, substrate-based inhibitor interacts with the BACE1 active site. This structural information has guided the rational, structure-based design of subsequent generations of BACE1 inhibitors, moving from large, peptide-like molecules to smaller, more drug-like compounds with improved pharmacokinetic properties. The detailed understanding of the hydrogen bond network, the role of the flap, and the specific subsite interactions remains a critical reference for ongoing efforts to develop safe and effective BACE1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Inhibition of Human BACE1 by OM99-2
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the inhibition constant (Ki) of the peptidomimetic inhibitor OM99-2 for human β-site amyloid precursor protein cleaving enzyme 1 (BACE1). It includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.
Quantitative Data: Ki Value of this compound for Human BACE1
This compound is a potent, substrate-based, tight-binding inhibitor of BACE1, an aspartic protease that is a key therapeutic target in Alzheimer's disease.[1][2] It was designed as a transition-state analogue, incorporating a hydroxyethylene isostere to mimic the tetrahedral intermediate of peptide bond hydrolysis.[1][3] The development of this compound and the subsequent elucidation of its co-crystal structure with BACE1 were pivotal in demonstrating the enzyme's druggability.[1] Several studies have quantified its inhibitory potency, with reported Ki values in the low nanomolar range.
| Parameter | Reported Value | Source Publication Context |
| Ki | 1.6 nM | Determined for a potent, substrate-based inhibitor incorporating a Leu-Ala hydroxyethylene isostere.[1][4] |
| Ki | 9.58 nM | Calculated from inhibition profiles characteristic of tight-binding inhibitors using recombinant human memapsin 2 (BACE1).[2][3][5] |
| Ki | ~1.0 nM | Described as a potent hydroxyethylene isostere-based transition-state analogue inhibitor.[6] |
Experimental Protocols
The determination of the Ki value for this compound's inhibition of BACE1 involves a specific enzymatic assay. The following protocol is based on the methodology described for determining the 9.58 nM value.[3]
Objective: To determine the inhibition constant (Ki) of this compound against recombinant human BACE1.
Materials:
-
Enzyme: Recombinant human memapsin 2 (BACE1) expressed in E. coli.
-
Inhibitor: Purified this compound (Sequence: Glu-Val-Asn-Leu*Ala-Ala-Glu-Phe, where * denotes the hydroxyethylene isostere).[3]
-
Substrate: A fluorogenic substrate, Arg-Glu(EDANS)-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dabcyl)-Arg.[3]
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.5.[3]
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds. The final assay concentration is 5% DMSO.[3]
-
Instrumentation: Fluorescence plate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the this compound inhibitor in DMSO.
-
Prepare the assay buffer (0.1 M Na-acetate, pH 4.5).
-
Dilute the recombinant BACE1 enzyme to the desired concentration in the assay buffer.
-
-
Enzymatic Assay:
-
The assay is performed at 37 °C.[3]
-
Add the assay buffer to the wells of a microplate.
-
Add the this compound inhibitor at various concentrations to the respective wells.
-
Add the BACE1 enzyme to all wells (final enzyme concentration used was 0.47 μM in the reference study).[3]
-
Pre-incubate the enzyme and inhibitor mixture.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by BACE1 separates the EDANS fluorophore from the Dabcyl quencher, resulting in an increase in fluorescence.
-
Record the reaction rates (initial velocities) for each inhibitor concentration.
-
-
Data Analysis:
Mandatory Visualizations
BACE1 Signaling Pathway in Amyloid-β Production
BACE1 initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP).[1][8] This cleavage produces the sAPPβ ectodomain and a membrane-bound C-terminal fragment, C99.[1][8] The C99 fragment is subsequently cleaved by the γ-secretase complex, leading to the generation and release of Amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1]
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, and the inhibitory action of this compound.
Experimental Workflow for BACE1 Ki Determination
The workflow for determining the Ki of an inhibitor against BACE1 follows a structured sequence from reagent preparation to final data analysis, accounting for the characteristics of tight-binding inhibition.
Caption: Workflow for determining the Ki of this compound for BACE1 using a fluorogenic substrate assay.
References
- 1. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design of Potent Inhibitors for Human Brain Memapsin 2 (β-Secretase) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity of OM99-2 to Memapsin 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the inhibitor OM99-2 to its target, memapsin 2 (also known as β-secretase or BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. This document details the quantitative binding data, the experimental protocols used for its determination, and visual representations of the underlying biochemical processes and experimental workflows.
Core Data Presentation: Quantitative Binding Affinity
This compound is a potent, eight-residue peptidomimetic, tight-binding, transition-state analog inhibitor of human brain memapsin 2.[1][2][3] It was designed based on the β-secretase cleavage site of the Swedish mutant of the amyloid precursor protein (APP). The structure of this compound is Glu-Val-Asn-Leu*Ala-Ala-Glu-Phe, where the asterisk indicates a hydroxyethylene transition-state isostere replacing the scissile peptide bond.[4] This isostere is a highly effective mimic for the tetrahedral intermediate of peptide bond hydrolysis by aspartic proteases.[4]
The binding affinity of this compound to memapsin 2 has been determined by enzymatic inhibition assays, yielding the following key quantitative parameters:
| Parameter | Value | Enzyme Form | Reference |
| Ki | 9.58 ± 0.286 nM | Recombinant human memapsin 2 | [4] |
| Ki | 1.6 nM | Recombinant memapsin 2 | [5] |
| Ki | 9.58 nM | Recombinant pro-memapsin 2 |
The variation in the reported Ki values may be attributed to different forms of the enzyme used in the assays (e.g., pro-memapsin 2 vs. mature memapsin 2).
Experimental Protocols
The determination of the binding affinity of this compound for memapsin 2 was primarily achieved through enzyme inhibition assays. The following is a detailed methodology based on available literature.
Memapsin 2 Inhibition Assay
This assay measures the ability of this compound to inhibit the catalytic activity of memapsin 2 on a fluorogenic substrate.
Materials:
-
Enzyme: Recombinant human memapsin 2, expressed in E. coli.[4]
-
Inhibitor: Purified this compound.[4]
-
Substrate: A fluorogenic peptide substrate, such as Arg-Glu(EDANS)-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dabcyl)-Arg.[4]
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.5, containing 5% Dimethyl Sulfoxide (DMSO).[4]
-
Instrumentation: A fluorometer capable of excitation at 350 nm and emission at 490 nm.[4]
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Recombinant human memapsin 2 is diluted to a final concentration of 0.47 μM in the assay buffer.[4]
-
A stock solution of this compound is prepared, and a dilution series is made to test a range of inhibitor concentrations.
-
-
Assay Execution:
-
The memapsin 2 enzyme solution is pre-incubated with varying concentrations of the this compound inhibitor at 37°C.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence is monitored over time using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 490 nm.[4] The cleavage of the substrate by memapsin 2 separates the EDANS fluorophore from the Dabcyl quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are determined from the linear portion of the fluorescence versus time plots.
-
The inhibition data is characteristic of a tight-binding inhibitor.[4]
-
The inhibition constant (Ki) is calculated by fitting the data to the appropriate equation for tight-binding inhibitors, which takes into account the concentration of the enzyme.
-
Mandatory Visualizations
Signaling Pathway: Memapsin 2 Cleavage of APP
The following diagram illustrates the role of memapsin 2 in the amyloidogenic pathway, which is inhibited by this compound.
Caption: Amyloidogenic processing of APP by memapsin 2 and its inhibition by this compound.
Experimental Workflow: Memapsin 2 Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the inhibitory constant (Ki) of this compound.
Caption: Workflow for the determination of the Ki of this compound for memapsin 2.
References
The Role of OM99-2 in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1), making BACE1 a prime therapeutic target. OM99-2 is a potent, peptidomimetic inhibitor of BACE1 that has played a pivotal role in the early stages of Alzheimer's drug discovery. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in Alzheimer's research, presenting key quantitative data, experimental protocols, and signaling pathway visualizations.
Mechanism of Action of this compound
This compound is a transition-state analog inhibitor of BACE1, an aspartyl protease that catalyzes the first and rate-limiting step in the amyloidogenic pathway.[1][2] It is an eight-residue peptidomimetic designed to mimic the sequence of the Swedish mutant of APP at the β-cleavage site.[3] The key feature of this compound is the replacement of the scissile peptide bond with a hydroxyethylene transition-state isostere, which effectively blocks the catalytic activity of BACE1.[3][4] By binding tightly to the active site of BACE1, this compound prevents the cleavage of APP into the C99 fragment, a precursor to the Aβ peptide.[1] The elucidation of the crystal structure of BACE1 in complex with this compound provided critical insights into the enzyme's active site and inhibitor binding, guiding the structure-based design of subsequent generations of BACE1 inhibitors.[2][3]
Quantitative Data Summary
The inhibitory activity of this compound against BACE1 has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Enzyme | Reference |
| Ki | 9.58 nM | Human brain memapsin 2 (BACE1) | [4][5] |
| Ki | 1.6 nM | BACE1 | [2] |
| Ki | 48 nM | Cathepsin D | [4] |
| IC50 | 80 nM | β-secretase | [6] |
Table 1: Inhibitory Potency of this compound
| Property | Value | Reference |
| Molecular Weight | 892.99 g/mol | [5] |
| Formula | C41H64N8O14 | [5] |
Table 2: Physicochemical Properties of this compound
Signaling Pathways
The primary signaling pathway influenced by this compound is the amyloidogenic processing of APP. By inhibiting BACE1, this compound directly modulates this pathway, reducing the production of Aβ.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further research.
Solid-Phase Peptide Synthesis of this compound
This compound is a peptidomimetic and its synthesis involves solid-phase peptide synthesis techniques.[4]
Materials:
-
Fmoc-protected amino acids
-
Leu*Ala hydroxyethylene transition-state isostere
-
Solid-phase resin (e.g., Rink amide resin)
-
Coupling reagents (e.g., HATU, HOAt)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for verification
Protocol:
-
The peptide is assembled on a solid-phase resin starting from the C-terminus.
-
Each amino acid, including the protected Leu*Ala hydroxyethylene isostere, is coupled sequentially.[4]
-
The Fmoc protecting group is removed after each coupling step.
-
Once the full-length peptide is synthesized, it is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail.[4]
-
The crude peptide is then purified by reverse-phase HPLC.[4]
-
The mass of the purified this compound is verified using mass spectrometry.[4]
In Vitro BACE1 Inhibition Assay
The inhibitory activity of this compound on BACE1 can be determined using a fluorogenic substrate.[4]
Materials:
-
Recombinant human BACE1
-
Fluorogenic BACE1 substrate (e.g., Arg-Glu(EDANS)-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dabcyl)-Arg)
-
Assay buffer (e.g., 0.1 M Na-acetate, pH 4.5)
-
This compound dissolved in an appropriate solvent (e.g., DMSO)
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the recombinant BACE1 enzyme to the assay buffer.
-
Add the different concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined time.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate separates the quencher (Dabcyl) from the fluorophore (EDANS), resulting in an increase in fluorescence.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the Ki or IC50 value by plotting the reaction rates against the inhibitor concentrations.[4]
Crystallization of BACE1-OM99-2 Complex
The co-crystal structure of BACE1 and this compound can be obtained through X-ray crystallography.[7]
Materials:
-
Purified, active BACE1 protein
-
This compound inhibitor
-
Crystallization buffer (e.g., 20% (wt/vol) PEG 5000 MME, 200 mM ammonium iodide, and 200 mM sodium citrate at pH 6.4)
-
Crystallization plates (hanging-drop vapor diffusion setup)
Protocol:
-
Prepare a solution of BACE1 protein (e.g., 7.2 mg/ml).[7]
-
Mix the BACE1 solution with this compound in a molar excess (e.g., 3.3- to 6.6-fold).[7]
-
Set up hanging drops by mixing equal volumes of the protein-inhibitor solution and the crystallization buffer.[7]
-
Incubate the crystallization plates at 20°C.
-
Crystals are expected to appear within 1 to 2 weeks.[7]
-
The crystals are then harvested, cryo-protected, and used for X-ray diffraction analysis to determine the three-dimensional structure of the complex.
Conclusion
This compound remains a landmark molecule in the history of Alzheimer's disease research. Its development as a potent BACE1 inhibitor and the subsequent elucidation of its binding mode have provided an invaluable foundation for the structure-based design of more drug-like BACE1 inhibitors. While this compound itself did not progress to clinical trials due to its peptidic nature and likely poor pharmacokinetic properties, its contribution to the understanding of BACE1 inhibition is undeniable. The experimental protocols and quantitative data presented in this guide serve as a critical resource for researchers continuing to explore BACE1 as a therapeutic target for Alzheimer's disease.
References
- 1. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]
- 2. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of Potent Inhibitors for Human Brain Memapsin 2 (β-Secretase) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
OM99-2: A Technical Guide for Studying Amyloid Precursor Protein Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
OM99-2 is a potent, peptidomimetic inhibitor of β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1), also known as memapsin 2 or β-secretase. As the rate-limiting enzyme in the amyloidogenic pathway, BACE1 is a prime therapeutic target for Alzheimer's disease. This compound, with its transition-state analog mechanism, serves as a critical tool for in vitro and cell-based studies of APP processing and for the evaluation of potential Alzheimer's disease therapeutics. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound is an eight-residue peptidomimetic designed as a transition-state analog inhibitor of BACE1.[1] Its design is based on the amino acid sequence of the Swedish mutant of APP, which is cleaved more efficiently by BACE1.[2] The core of this compound's inhibitory activity lies in a hydroxyethylene moiety that mimics the tetrahedral transition state of the peptide bond cleavage, leading to tight binding to the active site of the enzyme.[2] The crystal structure of the BACE1-OM99-2 complex has been resolved, providing detailed insights into its binding mode within the enzyme's catalytic cleft.
Quantitative Data
This compound exhibits high-affinity binding to BACE1. The following table summarizes the reported inhibition constants (Ki).
| Parameter | Value | Reference |
| Ki | 9.58 nM | [2] |
| Ki | 1.6 nM | [3] |
While specific IC50 values for this compound are not consistently reported across the literature, its low nanomolar Ki values indicate potent inhibition of BACE1 activity. The expected outcome of using this compound in cellular or in vivo models would be a significant reduction in the production of Aβ40 and Aβ42 peptides.
Signaling Pathways in APP Processing
The processing of Amyloid Precursor Protein (APP) can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. This compound specifically inhibits the initial step of the amyloidogenic pathway.
APP Processing Pathways.
Experimental Protocols
In Vitro BACE1 Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds like this compound against BACE1 using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Workflow for In Vitro BACE1 Inhibition Assay
Workflow for BACE1 Inhibition Assay.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare assay buffer and bring to room temperature.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to obtain a range of concentrations.
-
Dilute recombinant BACE1 enzyme and FRET substrate in assay buffer to their final working concentrations.
-
-
Assay Protocol:
-
Add assay buffer to the wells of the 96-well plate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Add the diluted BACE1 enzyme solution to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specified time period (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocities (v) from the linear phase of the fluorescence signal increase.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay for APP Processing
This protocol describes a general method to assess the effect of this compound on the production of Aβ40 and Aβ42 in a cell line overexpressing APP, such as the human neuroblastoma cell line SH-SY5Y.
Workflow for Cell-Based APP Processing Assay
Workflow for Cell-Based APP Assay.
Materials:
-
SH-SY5Y cells stably overexpressing human APP (or another suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Aβ40 and Aβ42 ELISA kits
-
Cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture the SH-SY5Y-APP cells under standard conditions.
-
Seed the cells into 24- or 48-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the cells for 24-48 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentrations of Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Aβ levels to the vehicle control.
-
Plot the percentage of Aβ reduction against the this compound concentration to determine its cellular potency.
-
In Vivo Studies in Animal Models of Alzheimer's Disease
While specific in vivo efficacy data for this compound is limited due to its peptidic nature, which can affect its pharmacokinetic properties and blood-brain barrier penetration, it can be used in proof-of-concept studies, for instance, via direct administration to the brain.
Logical Workflow for In Vivo this compound Efficacy Study
Workflow for In Vivo this compound Study.
General Protocol Outline:
-
Animal Model: Utilize a relevant transgenic mouse model of Alzheimer's disease, such as the Tg2576 model, which overexpresses a mutant form of human APP.[1][4]
-
Administration: Due to its likely poor oral bioavailability, this compound would typically be administered directly to the central nervous system, for example, via intracerebroventricular (ICV) injection or infusion.
-
Dosing and Treatment Duration: The dosing regimen and treatment duration would need to be optimized based on preliminary studies.
-
Tissue Collection and Processing: At the end of the treatment period, animals are euthanized, and brain tissue is collected. The brain tissue is then homogenized to prepare lysates for biochemical analysis.
-
Aβ Measurement: The levels of soluble and insoluble Aβ40 and Aβ42 in the brain homogenates are quantified using specific ELISAs.
-
Data Analysis: Aβ levels in the this compound treated group are compared to those in the vehicle-treated control group to assess the in vivo efficacy of the inhibitor.
Conclusion
This compound remains a valuable research tool for elucidating the mechanisms of APP processing and for the initial screening and characterization of BACE1 inhibitors. Its high potency and well-defined mechanism of action make it an excellent positive control in in vitro and cell-based assays. While its therapeutic potential is limited by its peptidic nature, the insights gained from studies using this compound have been instrumental in guiding the development of next-generation, non-peptidic BACE1 inhibitors for the treatment of Alzheimer's disease.
References
- 1. Energy Inhibition Elevates β-Secretase Levels and Activity and Is Potentially Amyloidogenic in APP Transgenic Mice: Possible Early Events in Alzheimer's Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Potent Inhibitors for Human Brain Memapsin 2 (β-Secretase) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modeling of age-dependent amyloid accumulation and γ-secretase inhibition of soluble and insoluble Aβ in a transgenic mouse model of amyloid deposition - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Groundbreaking BACE1 Inhibitor: A Technical Chronicle of OM99-2
For Immediate Release
This technical whitepaper provides an in-depth guide to the discovery, history, and core scientific principles of the BACE1 inhibitor, OM99-2. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental methodologies, and the molecular interactions that defined this pivotal molecule in the quest for an Alzheimer's disease therapeutic.
Introduction: The Dawn of BACE1 Inhibition
The "amyloid cascade hypothesis" has long been a central tenet in the understanding of Alzheimer's disease, positing that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the disease's pathology.[1] The enzyme responsible for the initial and rate-limiting step in Aβ production is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as memapsin-2 or Asp2.[2][3] The identification and characterization of BACE1 in 1999 opened a new frontier in Alzheimer's drug discovery, establishing it as a prime therapeutic target.
This compound emerged as one of the first potent, peptidomimetic inhibitors of BACE1, providing a foundational tool for understanding the enzyme's structure and function. Its development was a landmark achievement, offering a tangible proof-of-concept for structure-based drug design aimed at mitigating Aβ production.
The Discovery and Design of this compound
Developed in 2000 by Hong et al., this compound was rationally designed based on the amino acid sequence of the Swedish mutant of the amyloid precursor protein (APP), which exhibits enhanced cleavage by BACE1.[1][4][5] The core innovation of this compound lies in the replacement of the scissile peptide bond with a hydroxyethylene transition-state isostere.[4][5] This modification mimics the tetrahedral intermediate of the peptide bond hydrolysis, allowing for tight binding to the active site of BACE1 without being cleaved.[5]
This compound is an eight-residue peptidomimetic with the sequence Glu-Val-Asn-Leu*Ala-Ala-Glu-Phe, where the asterisk denotes the hydroxyethylene isostere between Leucine and Alanine.[5] The design of this compound was a critical step forward, and its co-crystal structure with BACE1 (PDB code: 1FKN) provided invaluable insights into the molecular interactions within the enzyme's active site, guiding future inhibitor design.[4][6]
Quantitative Analysis of BACE1 Inhibition
The inhibitory potency of this compound has been characterized by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values quantify the inhibitor's efficacy in blocking BACE1 activity.
| Parameter | Value | Reference |
| Ki | 9.58 nM | [5][7] |
| Ki | 1.6 nM | [8][9] |
Note: Discrepancies in reported Ki values can arise from variations in experimental conditions and assay formats.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and advancement of scientific findings. The following sections outline the protocols for the synthesis of this compound and the enzymatic assay used to determine its inhibitory activity.
Synthesis of this compound
This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for the stepwise assembly of amino acids on a solid support. The key steps include the synthesis of the Leu*Ala hydroxyethylene dipeptide isostere followed by its incorporation into the peptide chain.
A. Synthesis of the Leu*Ala Hydroxyethylene Isostere:
B. Solid-Phase Peptide Synthesis (SPPS) of this compound:
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin) is used as the solid support.
-
Amino Acid Coupling: The C-terminal amino acid (Phe) is coupled to the resin.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.
-
Stepwise Elongation: The subsequent amino acids (Glu, Ala, Ala) are sequentially coupled and deprotected.
-
Isostere Incorporation: The pre-synthesized and protected Leu*Ala hydroxyethylene isostere is coupled to the growing peptide chain.
-
Continued Elongation: The remaining amino acids (Asn, Val, Glu) are added.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
BACE1 Inhibition Assay
The inhibitory activity of this compound is determined using a fluorogenic resonance energy transfer (FRET) assay. This assay measures the cleavage of a synthetic peptide substrate that mimics the BACE1 cleavage site in APP.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish mutation sequence flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound inhibitor
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add the recombinant BACE1 enzyme to the wells of the microplate, followed by the addition of the this compound dilutions. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic BACE1 substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or at a fixed endpoint.
-
Data Analysis: Calculate the percentage of BACE1 inhibition for each concentration of this compound. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
Visualizing the Science: Pathways and Processes
Diagrammatic representations are essential for elucidating complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language to illustrate key aspects of this compound's context and evaluation.
Conclusion: The Enduring Legacy of this compound
This compound stands as a seminal achievement in the field of Alzheimer's disease research. Although peptidomimetic inhibitors have faced challenges in clinical development due to factors such as poor bioavailability and blood-brain barrier penetration, the discovery and characterization of this compound were instrumental in validating BACE1 as a druggable target. The structural and functional insights gained from this pioneering inhibitor have paved the way for the development of subsequent generations of small-molecule BACE1 inhibitors that have entered clinical trials. The story of this compound is a testament to the power of rational, structure-based drug design and remains a cornerstone of our understanding of BACE1 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. An Efficient Synthesis of Hydroxyethylene Dipeptide Isosteres: The Core Unit of Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
No Publicly Available Foundational Research on OM99-2
Consequently, the creation of an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested, is not possible at this time due to the absence of foundational scientific literature on the subject.
Researchers, scientists, and drug development professionals seeking information on "OM99-2" are advised to:
-
Verify the designation: Double-check the spelling and nomenclature for any potential errors.
-
Consult internal documentation: If "this compound" is an internal project name, relevant information would be contained within the organization's private records.
-
Monitor scientific conferences and publications: New research findings are often first presented at scientific conferences before being published.
An In-depth Technical Guide to the Peptidomimetic Nature of OM99-2
For Researchers, Scientists, and Drug Development Professionals
OM99-2 is a potent, substrate-derived octapeptide inhibitor that has served as a critical tool in the study of aspartic proteases, particularly β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[1][2] Its design and mechanism of action exemplify the principles of peptidomimetic drug development, where a peptide-like scaffold is modified to enhance stability, potency, and other pharmacological properties. This guide delves into the core peptidomimetic features of this compound, its inhibitory mechanism, the experimental protocols used for its characterization, and its role in the context of relevant biological pathways.
The Peptidomimetic Core: Mimicking the Transition State
The innovation behind this compound lies in its rational design based on the amino acid sequence of a BACE1 substrate. Specifically, it mimics the P4-P4' subsites of the amyloid precursor protein (APP) cleavage site.[1] The key peptidomimetic modification is the replacement of the scissile peptide bond (the bond cleaved by the enzyme) between the Leu-Ala residues with a non-hydrolyzable hydroxyethylene transition-state isostere.[3]
This isostere is critical because it mimics the tetrahedral transition state of peptide bond hydrolysis by an aspartic protease.[4] The hydroxyl group of the isostere forms crucial hydrogen bonds with the two catalytic aspartate residues (D93 and D289 in BACE1) in the enzyme's active site, leading to tight, reversible binding.[3][5] This structural mimicry is what confers high inhibitory potency to this compound.[3]
Quantitative Inhibitory Profile
This compound is a tight-binding inhibitor of BACE1, also known as memapsin 2.[6][7] Its potency has been quantified through various biochemical assays, revealing its high affinity for the enzyme. While it is a powerful research tool, its large, peptide-like structure limits its potential as a therapeutic drug due to poor bioavailability and cell permeability.[4][8]
| Target Enzyme | Inhibition Constant (Kᵢ) | Assay Type | Reference |
| BACE1 (Memapsin 2) | 1.6 nM | Enzymatic Assay | [1] |
| BACE1 (Memapsin 2) | 2 nM | Enzymatic Assay | [4] |
| BACE1 (Memapsin 2) | 9.58 nM | Enzymatic Assay | [6][9] |
Note: The inhibition constant (Kᵢ) is an indicator of the potency of an inhibitor; a lower Kᵢ value signifies greater potency. It is an absolute value, whereas IC50 can vary with experimental conditions.[10][11]
Experimental Protocols
The characterization of BACE1 inhibitors like this compound typically involves sensitive biochemical and cell-based assays.[12][13] A common in vitro method is a fluorogenic assay using a synthetic peptide substrate.
Protocol: In Vitro BACE1 Inhibition Assay (Fluorogenic)
-
Reagents and Materials:
-
Purified, recombinant human BACE1 enzyme.[14]
-
BACE1 peptide substrate: A synthetic peptide containing the BACE1 cleavage sequence, flanked by a fluorescent donor (e.g., EDANS) and a quencher (e.g., DABCYL).[14]
-
Assay Buffer: Typically an acidic buffer (e.g., Sodium Acetate, pH 4.5) to mimic the acidic environment of endosomes where BACE1 is active.[15]
-
This compound (or other test inhibitor) at various concentrations.
-
96-well black microplate.[14]
-
Microplate reader capable of fluorescence measurement.[14]
-
-
Procedure:
-
Prepare serial dilutions of the this compound inhibitor in assay buffer.
-
To each well of the 96-well plate, add the BACE1 substrate and the diluted inhibitor. Include "positive control" wells (enzyme, no inhibitor) and "blank" wells (substrate, no enzyme).[14]
-
Pre-incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the BACE1 enzyme to all wells except the blanks.[14]
-
Immediately place the plate in a microplate reader set to kinetic mode. Measure the increase in fluorescence intensity over time (e.g., 20-30 minutes) at appropriate excitation/emission wavelengths (e.g., Ex 320 nm/Em 405 nm).[14]
-
-
Data Analysis:
-
The rate of reaction (slope of the fluorescence vs. time curve) is proportional to BACE1 activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit BACE1 activity by 50%.[10]
-
The Kᵢ value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[10]
-
Biological Context: The Amyloidogenic Pathway
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which produces the amyloid-β (Aβ) peptides central to the amyloid hypothesis of Alzheimer's disease.[15][16] BACE1 initiates this pathway by cleaving the amyloid precursor protein (APP), a transmembrane protein.[17]
This initial cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[17] The C99 fragment is then cleaved by another enzyme complex, γ-secretase, to release Aβ peptides of various lengths (most commonly Aβ40 and Aβ42).[16] By inhibiting BACE1, compounds like this compound block the very first step of this cascade, thereby preventing the production of all downstream Aβ species.[18] This mechanism has made BACE1 a major therapeutic target for Alzheimer's disease.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | TargetMol [targetmol.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 12. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Distinct anterograde trafficking pathways of BACE1 and amyloid precursor protein from the TGN and the regulation of amyloid-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
Methodological & Application
Application Notes and Protocols: OM99-2 as a BACE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a critical enzyme in the amyloidogenic pathway.[1][2][3] It performs the initial and rate-limiting cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides.[3][4] The accumulation of Aβ in the brain is a pathological hallmark of Alzheimer's disease.[2][3] Consequently, BACE1 has emerged as a primary therapeutic target for the development of disease-modifying treatments for Alzheimer's.[1][2]
OM99-2 is a potent, peptidomimetic, tight-binding inhibitor of human BACE1.[5][6] This document provides detailed protocols for an in vitro BACE1 inhibition assay using this compound, intended for screening and characterization of BACE1 inhibitors.
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 initiates the proteolytic processing of APP. This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment known as C99. The C99 fragment is subsequently cleaved by γ-secretase, which releases Aβ peptides of various lengths, most notably Aβ40 and Aβ42. BACE1 inhibitors, such as this compound, block the initial cleavage of APP, thereby reducing the production of all downstream Aβ species.[3]
Quantitative Data Summary for this compound
This compound has been characterized as a highly potent inhibitor of BACE1. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Compound | Target | Inhibition Constant (Ki) | Notes |
| This compound | BACE1 (memapsin 2) | 1.6 nM[1] | A substrate-derived octapeptide inhibitor. |
| This compound | BACE1 (memapsin 2) | 9.58 nM[5][6] | An eight-residue peptidomimetic inhibitor. |
Experimental Protocols
A common and sensitive method for measuring BACE1 activity in vitro is the Fluorescence Resonance Energy Transfer (FRET) assay.[7][8][9] This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[7][8]
Materials and Reagents
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Peptide Substrate
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[7]
-
This compound (or other test inhibitors)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
96-well or 384-well black microplates
-
Fluorescence plate reader with appropriate filters for the FRET pair (e.g., Excitation at 320 nm and Emission at 405 nm, or Excitation at 545 nm and Emission at 585 nm)[7][9]
Experimental Workflow: BACE1 FRET-based Inhibition Assay
Detailed Assay Protocol
This protocol is a general guideline and may require optimization based on the specific reagents and equipment used.
-
Reagent Preparation:
-
Prepare the BACE1 Assay Buffer and bring all reagents to room temperature before use.
-
Prepare a stock solution of this compound in DMSO. Subsequently, create a series of dilutions in BACE1 Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.[10]
-
Dilute the BACE1 FRET substrate to the desired working concentration in the Assay Buffer. Protect from light.
-
Dilute the recombinant BACE1 enzyme in cold Assay Buffer to the final desired concentration just before initiating the reaction.
-
-
Assay Procedure (96-well plate format):
-
Blank (No Enzyme): Add 70 µL of Assay Buffer and 10 µL of the substrate solution.
-
Positive Control (No Inhibitor): Add 60 µL of Assay Buffer, 10 µL of substrate solution, and 10 µL of the vehicle (Assay Buffer with the same DMSO concentration as the inhibitor samples).
-
Test Inhibitor (this compound): Add 50 µL of Assay Buffer, 10 µL of substrate solution, and 10 µL of each this compound dilution.
-
Pre-incubate the plate for 10 minutes at room temperature, protected from light.
-
Initiate the enzymatic reaction by adding 20 µL of the diluted BACE1 enzyme solution to the "Positive Control" and "Test Inhibitor" wells. Do not add enzyme to the "Blank" wells.
-
Immediately start measuring the fluorescence intensity kinetically for a set period (e.g., 60 minutes) at room temperature, or perform an endpoint reading after a fixed incubation time.[7][8]
-
-
Data Analysis:
-
Subtract the fluorescence signal of the "Blank" from all other readings.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Signal of Test Inhibitor / Signal of Positive Control)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The provided protocol for an in vitro FRET-based assay offers a robust and sensitive method for evaluating the inhibitory activity of compounds like this compound against BACE1. This application note serves as a comprehensive guide for researchers engaged in the discovery and development of novel BACE1 inhibitors for the potential treatment of Alzheimer's disease.
References
- 1. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. benchchem.com [benchchem.com]
- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for OM99-2 in Cell-Based Assays
Topic: The Utilization of OM99-2 in Cell-Based BACE1 Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a potent, tight-binding peptidomimetic inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as memapsin 2 or β-secretase.[1][2][3] As a hydroxyethylene transition-state isostere, this compound effectively blocks the catalytic activity of BACE1.[4][5] This enzyme performs the rate-limiting step in the amyloidogenic pathway, which produces the amyloid-beta (Aβ) peptides associated with Alzheimer's disease pathogenesis.[4][6] Consequently, this compound serves as a critical research tool for studying the amyloid cascade and for the initial screening of potential Alzheimer's disease therapeutics in vitro and in cell-based models.[1][7] While its peptide-like structure presents challenges for in vivo applications, such as poor blood-brain barrier permeability[8], it is an invaluable agent for cell-based assays.
Mechanism of Action
BACE1 is an aspartyl protease that initiates the cleavage of the Amyloid Precursor Protein (APP).[4] This cleavage event generates a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment known as C99. The C99 fragment is subsequently processed by γ-secretase to yield Aβ peptides, primarily Aβ40 and Aβ42. This compound is designed to mimic the transition state of the APP cleavage site, allowing it to bind with high affinity to the BACE1 active site.[4][5] This binding competitively inhibits the natural substrate (APP) from accessing the enzyme, thereby reducing the production of C99 and all subsequent Aβ species.
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Data Presentation
The inhibitory potency of this compound against BACE1 has been quantified through enzymatic assays. The data below is compiled from published literature.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
| This compound | Recombinant Human Memapsin 2 (BACE1) | 9.58 nM | [1][5] |
| This compound | BACE1 | 1.6 nM | [4][9] |
Note: Variations in Kᵢ values can arise from different assay conditions, enzyme preparations, and substrate concentrations used across studies.
Experimental Protocols
Cell-Based BACE1 Inhibition Assay using ELISA
This protocol provides a method to evaluate the efficacy of this compound in a cellular context by measuring the reduction of secreted Aβ peptides.
1. Materials and Reagents:
-
Cell Line: HEK293 cells stably overexpressing human APP (HEK293-APP).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound Stock Solution: 10 mM in DMSO.
-
Assay Medium: Opti-MEM or serum-free DMEM.
-
Control Compounds: A known BACE1 inhibitor (positive control) and DMSO (vehicle control).
-
Plates: 96-well tissue culture-treated plates.
-
Detection Kit: Human Aβ40/Aβ42 ELISA kit.
-
Equipment: Humidified CO₂ incubator (37°C, 5% CO₂), microplate reader, centrifuge.
2. Experimental Workflow:
Caption: Workflow for a cell-based BACE1 inhibition assay.
3. Step-by-Step Procedure:
-
Cell Seeding:
-
Culture HEK293-APP cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed 5 x 10⁴ cells in 100 µL of medium per well into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay medium to achieve final desired concentrations (e.g., ranging from 1 nM to 10 µM).
-
Prepare dilutions for a positive control inhibitor and a vehicle control (containing the same final DMSO concentration as the highest this compound dose).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully aspirate the culture medium from the wells.
-
Add 100 µL of assay medium containing the respective concentrations of this compound, positive control, or vehicle control to each well.
-
Incubate the plate for an additional 24 to 48 hours at 37°C and 5% CO₂.
-
-
Supernatant Collection and Analysis:
-
Following the treatment incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant from each well for analysis, avoiding disturbance of the cell pellet.
-
Quantify the concentration of secreted Aβ40 and Aβ42 in the supernatant using a commercial ELISA kit, following the manufacturer’s protocol.
-
-
Data Analysis:
-
Calculate the percentage of BACE1 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Concluding Remarks
This compound is a foundational tool for investigating the amyloidogenic pathway. Its high potency and well-characterized mechanism make it an excellent reference compound for BACE1-targeted drug discovery programs. The protocols and data provided herein offer a comprehensive guide for its application in cell-based assays, enabling researchers to effectively probe BACE1 activity and its downstream pathological consequences in a controlled cellular environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Potent Inhibitors for Human Brain Memapsin 2 (β-Secretase) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for OM99-2 in Amyloid-Beta Reduction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme in the amyloidogenic pathway, which produces Aβ. As such, BACE1 has been a key target for the development of disease-modifying therapies for AD. OM99-2 is a potent, first-generation peptidomimetic inhibitor of BACE1, designed as a transition-state analog.[1][2] Its co-crystal structure with BACE1 has provided crucial insights for the structure-based design of subsequent BACE1 inhibitors.[1][3][4]
These application notes provide a comprehensive overview of the experimental design for utilizing this compound as a tool compound in research focused on Aβ reduction. Detailed protocols for in vitro enzymatic assays, cell-based assays, and a representative in vivo study are provided to guide researchers in the evaluation of this compound and other BACE1 inhibitors.
Mechanism of Action
This compound is an eight-residue peptidomimetic that mimics the transition state of the amyloid precursor protein (APP) cleavage site for BACE1.[1] It binds tightly to the active site of BACE1, preventing the enzyme from cleaving APP. This inhibition is the first step in the amyloidogenic pathway, thereby reducing the production of the C99 fragment, which is the precursor to Aβ peptides (Aβ40 and Aβ42).[5]
Signaling Pathway of Amyloid-Beta Production and BACE1 Inhibition
The following diagram illustrates the canonical amyloidogenic pathway and the point of intervention for BACE1 inhibitors like this compound.
Quantitative Data Summary
The inhibitory potency of this compound and the efficacy of BACE1 inhibitors in preclinical models are summarized below. The data for cellular and in vivo Aβ reduction are representative of early-generation peptidomimetic BACE1 inhibitors and should be considered illustrative for this compound.
| Parameter | Value | Reference |
| This compound BACE1 Inhibition (in vitro) | ||
| Ki | 1.6 nM - 9.58 nM | [2] |
| Representative BACE1 Inhibitor Efficacy (Cell-Based Aβ Reduction) | ||
| Cell Line | HEK293-APP | [5] |
| Aβ40 IC50 | 50 nM | [5] |
| Aβ42 IC50 | 45 nM | [5] |
| Representative BACE1 Inhibitor Efficacy (in vivo - APP Transgenic Mice) | ||
| Treatment Duration | 2 weeks | [6] |
| Brain Aβ40 Reduction | ~80% | [6] |
| Brain Aβ42 Reduction | ~80% | [6] |
| Plasma Aβ40 Reduction | ~70% | [6] |
Experimental Protocols
In Vitro BACE1 Enzymatic Activity Assay (FRET-Based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the enzymatic activity of BACE1 and the inhibitory potency of this compound.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)
-
This compound
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in BACE1 Assay Buffer to achieve a range of desired concentrations.
-
Dilute the recombinant human BACE1 enzyme to the working concentration in BACE1 Assay Buffer.
-
Dilute the BACE1 FRET substrate to the working concentration in BACE1 Assay Buffer. Protect from light.
-
-
Assay Plate Setup:
-
Test Wells: Add BACE1 Assay Buffer, diluted this compound, and diluted BACE1 enzyme.
-
Positive Control (100% activity): Add BACE1 Assay Buffer, DMSO (at the same final concentration as the test wells), and diluted BACE1 enzyme.
-
Negative Control (0% activity/blank): Add BACE1 Assay Buffer and DMSO.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the diluted BACE1 FRET substrate to all wells to start the reaction.
-
Measurement: Immediately begin kinetic reading of the fluorescence signal at the appropriate excitation and emission wavelengths for the FRET substrate. Read every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the fluorescence curve for each well.
-
Subtract the rate of the negative control from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = (1 - (V_inhibitor / V_positive_control)) * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for BACE1 Enzymatic Assay
Cell-Based Aβ Reduction Assay
This protocol measures the ability of this compound to reduce the secretion of Aβ40 and Aβ42 from cells overexpressing human APP.
Materials:
-
HEK293 cells stably expressing human APP (HEK293-APP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM
-
This compound
-
DMSO
-
96-well cell culture plate
-
Aβ40 and Aβ42 ELISA kits
Procedure:
-
Cell Seeding: Seed HEK293-APP cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in Opti-MEM to achieve the desired final assay concentrations.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
-
Compound Treatment:
-
After 24 hours of cell incubation, carefully remove the growth medium.
-
Add Opti-MEM containing the appropriate concentrations of this compound or vehicle control to the cells.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
Aβ Quantification:
-
Quantify the levels of secreted Aβ40 and Aβ42 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each ELISA plate.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample.
-
Normalize the Aβ levels to the vehicle control (representing 0% inhibition).
-
Plot the percent inhibition of Aβ secretion versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values for Aβ40 and Aβ42 reduction.
-
In Vivo Aβ Reduction Study in an Alzheimer's Disease Mouse Model
This protocol provides a representative framework for evaluating the in vivo efficacy of this compound in reducing brain and plasma Aβ levels in a transgenic mouse model of AD (e.g., APP/PS1).
Materials:
-
APP/PS1 transgenic mice
-
This compound
-
Vehicle solution appropriate for the route of administration (e.g., oral gavage, intraperitoneal injection)
-
Anesthesia
-
Tools for tissue collection and processing
-
Aβ ELISA kits for brain homogenate and plasma
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate APP/PS1 mice to the housing conditions for at least one week.
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Dosing:
-
Administer this compound or vehicle to the mice according to the chosen route and frequency for a specified duration (e.g., daily for 2-4 weeks).
-
-
Sample Collection:
-
At the end of the treatment period, anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to separate plasma.
-
Perfuse the mice with cold PBS and harvest the brains.
-
-
Tissue Processing:
-
Homogenize one brain hemisphere in an appropriate buffer for the extraction of soluble and insoluble Aβ fractions.
-
-
Aβ Quantification:
-
Measure Aβ40 and Aβ42 levels in the plasma and brain homogenates using ELISA kits.
-
-
Data Analysis:
-
Compare the Aβ levels between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Calculate the percentage reduction in Aβ levels for each dose of this compound.
-
Logical Relationship of Experimental Stages
Conclusion
This compound serves as a valuable research tool for studying the effects of BACE1 inhibition on the amyloidogenic pathway. The protocols outlined in these application notes provide a robust framework for the in vitro and in vivo characterization of this compound and other BACE1 inhibitors. Rigorous and standardized experimental design is crucial for obtaining reproducible and meaningful data in the pursuit of effective Alzheimer's disease therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
preparing OM99-2 stock solutions for experiments
Application Notes and Protocols for OM99-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of this compound stock solutions for experimental use. This compound is a potent, peptidomimetic, tight-binding inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), also known as memapsin 2 or β-secretase.[1][2] As the rate-limiting enzyme in the amyloidogenic pathway, BACE1 is a primary therapeutic target in Alzheimer's disease research.[2][3] this compound serves as a critical tool for studying the consequences of BACE1 inhibition and the mechanisms of amyloid-beta (Aβ) peptide production.[1][4]
Mechanism of Action
This compound is a transition-state analog inhibitor designed from the β-secretase cleavage site of the Swedish mutant of the Amyloid Precursor Protein (APP).[5] It contains a nonhydrolyzable hydroxyethylene isostere that mimics the tetrahedral transition state of peptide bond hydrolysis, allowing it to bind tightly to the active site of BACE1.[2][6] This inhibition blocks the initial cleavage of APP into the soluble sAPPβ fragment and the membrane-bound C99 fragment, thereby preventing the subsequent generation of Aβ peptides by γ-secretase.[3][7]
Quantitative Data Summary
The following table summarizes the key chemical and biological properties of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | Glu-Val-Asn-Leuψ[CH(OH)CH]Ala-Ala-Glu-Phe | [2] |
| Molecular Formula | C41H64N8O14 | [4] |
| Molecular Weight | 893.005 g/mol | [4] |
| Inhibitory Constant (Ki) | 1.6 nM - 9.58 nM vs. BACE1/Memapsin-2 | [1][2][4] |
| Appearance | White to off-white solid | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [7] |
| Stock Solution Storage | ≤ 1 month at -20°C; ≤ 6 months at -80°C | [8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution from Powder
This protocol describes the reconstitution of lyophilized this compound powder to create a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Initial Solubilization: Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Solvent Addition: Using a calibrated micropipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Refer to the Molarity Calculation Table below.
-
Dissolution: Cap the vial tightly and vortex for 30-60 seconds to dissolve the peptide. If complete dissolution is not achieved, sonicate the solution in an ultrasonic bath for 5-10 minutes or gently warm the tube to 37°C.[8] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.[8]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8] When ready to use, thaw a single aliquot and keep it on ice.
Molarity Calculation Table for this compound (MW = 893.0 g/mol ):
| Desired Stock Concentration | Volume of DMSO to Add per 1 mg this compound |
| 1 mM | 1.1198 mL |
| 5 mM | 224 µL |
| 10 mM | 112 µL |
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the high-concentration DMSO stock solution into an appropriate aqueous buffer or cell culture medium for experimental use.
Materials:
-
This compound high-concentration stock solution (e.g., 10 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS), cell culture medium (e.g., Opti-MEM), or other appropriate assay buffer
-
Sterile polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the high-concentration this compound stock solution at room temperature and then place it on ice.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in the desired assay buffer. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution. This helps to minimize the final concentration of DMSO in the assay.
-
Note: The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Serial Dilutions: From the intermediate solution, perform serial dilutions to prepare the final working concentrations required for your experiment (e.g., from 1 nM to 10 µM).[7]
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.[7]
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells or for use in enzymatic assays. Do not store aqueous dilutions of the peptide for extended periods.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: BACE1 pathway inhibition by this compound.
Caption: Workflow for this compound stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of Potent Inhibitors for Human Brain Memapsin 2 (β-Secretase) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. moodle2.units.it [moodle2.units.it]
- 7. benchchem.com [benchchem.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols: OM99-2 in HEK293-APP Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of OM99-2, a potent peptidic inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), in Human Embryonic Kidney 293 (HEK293) cell lines stably overexpressing the Amyloid Precursor Protein (APP), often containing the Swedish mutation (HEK293-APPsw). BACE1, also known as β-secretase or memapsin-2, is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides.[1] The accumulation of Aβ peptides, particularly Aβ42, is a central event in the pathogenesis of Alzheimer's disease. Therefore, the inhibition of BACE1 is a primary therapeutic strategy for reducing Aβ production.
This compound is a well-characterized, tight-binding BACE1 inhibitor with a Ki value of 9.58 nM for recombinant human memapsin 2.[2] Its use in cellular models such as HEK293-APP provides a valuable in vitro system to study the effects of BACE1 inhibition on APP processing and Aβ generation.
Mechanism of Action
This compound is a transition-state analog inhibitor that specifically targets the active site of BACE1. By binding to the enzyme, it prevents the cleavage of APP at the β-secretase site. This inhibition blocks the first step of the amyloidogenic pathway, thereby reducing the production of the C-terminal fragment of APP (C99) and the subsequent generation of Aβ40 and Aβ42 peptides by γ-secretase.
Data Presentation
| Inhibitor Concentration (nM) | % Inhibition of Aβ40 (Mean ± SD) | % Inhibition of Aβ42 (Mean ± SD) |
| 1 | 15 ± 3.2 | 18 ± 4.1 |
| 10 | 45 ± 5.1 | 52 ± 6.3 |
| 100 | 85 ± 7.8 | 91 ± 8.5 |
| 1000 | 98 ± 2.5 | 99 ± 1.9 |
Note: This data is illustrative for a typical potent BACE1 inhibitor in HEK293-APPsw cells and is intended to demonstrate the expected dose-dependent effect. Actual results with this compound may vary.
Signaling Pathways and Experimental Workflow
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the amyloidogenic processing of APP and the inhibitory action of this compound.
Caption: Amyloidogenic processing of APP and the inhibitory action of this compound.
Experimental Workflow for this compound Application in HEK293-APP Cells
This diagram outlines the key steps for evaluating the efficacy of this compound in a cellular context.
Caption: Experimental workflow for assessing this compound activity in HEK293-APP cells.
Experimental Protocols
Materials
-
HEK293 cells stably expressing human APP (e.g., HEK293-APPsw)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Human Aβ40 and Aβ42 ELISA kits
-
Plate reader
Cell Culture and Seeding
-
Culture HEK293-APP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells regularly to maintain sub-confluent growth.
-
For the assay, seed the cells into a 96-well plate at a density of 4 x 10^4 to 8 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
Compound Preparation and Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a suitable vehicle (e.g., Opti-MEM) to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 µM) to generate a dose-response curve.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a positive control (a known BACE1 inhibitor, if available).
-
After the 24-hour incubation of the seeded cells, carefully aspirate the growth medium.
-
Add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plate for an additional 24 to 48 hours at 37°C and 5% CO2.
Supernatant Collection and Aβ Quantification
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 500 x g) for 5 minutes to pellet any detached cells.
-
Carefully collect the conditioned medium (supernatant) from each well without disturbing the cell layer.
-
Quantify the levels of secreted Aβ40 and Aβ42 in the supernatants using commercially available human Aβ40 and Aβ42 ELISA kits. Follow the manufacturer's instructions for the ELISA procedure.
Data Analysis
-
Generate a standard curve for each ELISA plate using the provided Aβ standards.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample based on the standard curve.
-
Normalize the Aβ levels in the this compound treated wells to the vehicle control wells (representing 0% inhibition).
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of Aβ production) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Troubleshooting
-
High variability between replicate wells: Ensure consistent cell seeding density and accurate pipetting of compounds.
-
Low Aβ signal: Confirm the expression and secretion of Aβ from the HEK293-APP cell line. Increase the incubation time with the compound if necessary.
-
Cell toxicity: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed reduction in Aβ is not due to compound-induced cell death.
-
Inconsistent ELISA results: Ensure proper handling and storage of ELISA reagents and follow the manufacturer's protocol precisely.
Conclusion
This compound serves as a valuable tool for studying the inhibition of BACE1 and its impact on the amyloidogenic processing of APP in a cellular context. The use of HEK293-APP cell lines provides a robust and reproducible in vitro model for screening and characterizing BACE1 inhibitors. The protocols and information provided in these application notes are intended to guide researchers in effectively utilizing this compound for their studies in Alzheimer's disease research and drug development.
References
Application Notes and Protocols: Measuring Aβ40 and Aβ42 Levels Following OM99-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase results in the production of Aβ peptides, primarily Aβ40 and the more aggregation-prone and neurotoxic Aβ42.[1][2][3][4][5] Inhibition of BACE1 is a key therapeutic strategy aimed at reducing the production of these Aβ peptides.[5]
OM99-2 is a potent, peptidomimetic inhibitor of BACE1.[6] By binding to the active site of BACE1, this compound blocks the initial cleavage of APP, thereby reducing the downstream generation of both Aβ40 and Aβ42.[5] These application notes provide a comprehensive overview of the protocols required to assess the efficacy of this compound in reducing Aβ levels in a cellular model.
BACE1 and the Amyloidogenic Pathway
The amyloidogenic pathway is initiated by the cleavage of APP by BACE1, which generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then cleaved by γ-secretase, leading to the release of Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Several Inhibitors for Alzheimer’s Disease: Characterization and Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of BACE1 Enzymatic Activity and Inhibition by OM99-2 Using a Fluorometric ELISA-Based Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a primary therapeutic target in the treatment of Alzheimer's disease. As an aspartic protease, BACE1 catalyzes the initial step in the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brain.[1][2][3] The development of potent and selective BACE1 inhibitors is a key strategy in Alzheimer's drug discovery. This document provides a detailed protocol for a fluorometric, ELISA-based assay to measure the enzymatic activity of BACE1 and to evaluate the inhibitory potential of compounds such as OM99-2.
This compound is a potent, tight-binding peptidomimetic inhibitor of BACE1.[1][4] This assay utilizes the principle of Fluorescence Resonance Energy Transfer (FRET) to quantify BACE1 activity.[5][6][7][8] A specific peptide substrate is engineered with a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, resulting in a measurable increase in fluorescence that is directly proportional to BACE1 activity.
Data Presentation: BACE1 Inhibition by this compound
The following table summarizes the reported inhibitory constant (Ki) for this compound against BACE1. The Ki value is a measure of the inhibitor's binding affinity to the enzyme.
| Compound | Inhibitor Type | Ki (nM) | Source |
| This compound | Peptidomimetic, Tight-Binding | 1.6 | [1] |
| This compound | Peptidomimetic, Tight-Binding | 9.58 | [4] |
Experimental Protocol: BACE1 Activity Assay
This protocol is adapted from commercially available BACE1 activity assay kits that employ a FRET-based methodology.[5][6][9]
I. Materials and Reagents
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Substrate
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound Inhibitor
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation at ~320-345 nm and emission at ~405-500 nm[5][6][9]
-
Standard laboratory equipment (pipettes, tubes, etc.)
II. Reagent Preparation
-
BACE1 Enzyme Solution: Prepare a working solution of recombinant human BACE1 in BACE1 Assay Buffer. The final concentration should be determined based on the specific activity of the enzyme lot to ensure a linear reaction rate over the desired time course. Keep the enzyme solution on ice.[6]
-
BACE1 Substrate Solution: Prepare a stock solution of the BACE1 FRET substrate in DMSO.[5] Further dilute the stock solution in BACE1 Assay Buffer to the desired working concentration. Protect the substrate solution from light.
-
This compound Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. From this stock, create a serial dilution in BACE1 Assay Buffer to generate a range of inhibitor concentrations for IC50 determination.
-
Assay Plate Setup: Design the plate layout to include wells for:
-
Blank (no enzyme)
-
Positive Control (enzyme, no inhibitor)
-
Test Wells (enzyme and varying concentrations of this compound)
-
III. Assay Procedure
-
Bring all reagents except the BACE1 enzyme to room temperature.
-
Add the appropriate volume of BACE1 Assay Buffer to all wells.
-
To the "Test Wells," add the desired volume of the serially diluted this compound inhibitor solutions. For the "Positive Control" and "Blank" wells, add the same volume of BACE1 Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.[6]
-
Add the prepared BACE1 Enzyme Solution to the "Positive Control" and "Test Wells". Do not add enzyme to the "Blank" wells.
-
Mix the contents of the wells gently by pipetting.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the BACE1 Substrate Solution to all wells.
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Alternatively, an endpoint reading can be performed after a fixed incubation time (e.g., 60 minutes).[6][9]
IV. Data Analysis
-
Blank Subtraction: Subtract the average fluorescence signal of the "Blank" wells from the fluorescence readings of all other wells.
-
Determine Reaction Rate: For kinetic assays, calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well. For endpoint assays, use the final fluorescence value.
-
Calculate Percent Inhibition: Determine the percentage of BACE1 inhibition for each concentration of this compound using the following formula:
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce BACE1 activity by 50%.
Visualizations
BACE1 Activity Assay Workflow
Caption: Experimental workflow for the BACE1 enzymatic activity assay.
BACE1 Signaling Pathway and Inhibition
Caption: BACE1 cleavage of APP and its inhibition by this compound.
References
- 1. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibl-america.com [ibl-america.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. abcam.com [abcam.com]
Application Notes and Protocols for Co-crystallization of OM99-2 with BACE1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-secretase 1 (BACE1), also known as β-site amyloid precursor protein cleaving enzyme 1, is a prime therapeutic target for Alzheimer's disease. It is an aspartic protease that plays a crucial role in the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. The peptide inhibitor OM99-2 is a potent, transition-state analog inhibitor of BACE1. The co-crystal structure of this compound with BACE1 has provided significant insights into the binding mechanism of inhibitors to the active site, aiding in the structure-based design of novel BACE1 inhibitors.[1][2][3]
These application notes provide detailed protocols for the co-crystallization of this compound with BACE1, along with methods for characterizing their interaction.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Inhibitor | This compound | [1][4] |
| Target Enzyme | BACE1 (β-Secretase) | [1] |
| Binding Affinity (Ki) | 1.6 nM | [1] |
| 9.58 nM | [4][5][6] | |
| Crystal Structure Resolution | 1.9 Å | [1] |
| PDB ID | 1FKN, 2ZHR | [2][7] |
Signaling Pathway and Experimental Workflow
Amyloid Precursor Protein (APP) Processing Pathway
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Experimental Workflow for Co-crystallization
Caption: Workflow for BACE1-OM99-2 co-crystallization.
Experimental Protocols
Protocol 1: Recombinant Human BACE1 Expression and Purification
This protocol is a general guideline based on common practices for recombinant protein production for crystallography.[8][9][10]
1. Expression:
-
Host: Escherichia coli (e.g., BL21(DE3) strain) or insect cells (e.g., Sf9 or HighFive) are commonly used.[8][9]
-
Vector: A suitable expression vector containing the sequence for the soluble ectodomain of human BACE1 (residues 1-454) with a purification tag (e.g., N- or C-terminal His6-tag) should be used.
-
Culture:
-
For E. coli: Grow cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 16-25°C) for 16-20 hours.
-
For insect cells: Co-infect cells with baculovirus encoding BACE1 and, if necessary, a proprotein convertase like furin to ensure proper processing of the pro-BACE1.[9]
-
-
Harvesting: Centrifuge the cell culture to pellet the cells (or collect the supernatant for secreted protein from insect cells).
2. Purification:
-
Lysis (for E. coli): Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or high-pressure homogenization.[11]
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to remove cell debris.[11]
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM). Elute the BACE1 protein with a high concentration of imidazole (e.g., 250-500 mM).
-
Size Exclusion Chromatography (Gel Filtration): Further purify the eluted protein by size exclusion chromatography to remove aggregates and other impurities. Use a buffer suitable for crystallization (e.g., 20 mM MES pH 6.0, 100 mM NaCl).
-
Purity and Concentration: Assess protein purity by SDS-PAGE (>95% purity is recommended).[8] Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).
Protocol 2: BACE1 Enzymatic Activity Assay
This protocol utilizes a Fluorescence Resonance Energy Transfer (FRET) based assay to measure BACE1 activity and inhibition by this compound.[12][13][14]
1. Reagents:
-
BACE1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5.[15]
-
BACE1 Enzyme: Purified recombinant human BACE1.
-
BACE1 FRET Substrate: A fluorescently labeled peptide substrate that is cleaved by BACE1 (e.g., Rhodamine-EVNLDAEFK-Quencher).[15]
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplate.
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Test Wells: Assay buffer, diluted this compound.
-
Positive Control (100% activity): Assay buffer, DMSO (at the same final concentration as the test wells).
-
Negative Control (Blank): Assay buffer, DMSO, and no enzyme.
-
-
Add the diluted BACE1 enzyme to the "Test Wells" and "Positive Control" wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[13]
-
Initiate the reaction by adding the BACE1 FRET substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence plate reader (e.g., Excitation: 320 nm, Emission: 405 nm, or as specified for the substrate).[16]
3. Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time).
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Protocol 3: Co-crystallization of BACE1 with this compound
This protocol is based on published crystallization conditions for the BACE1-OM99-2 complex.[8]
1. Complex Formation:
-
Mix the purified BACE1 protein (at a concentration of 7.2 mg/ml) with this compound.[8]
-
The molar ratio of BACE1 to this compound should be in the range of 1:3.3 to 1:6.6 (protein to inhibitor).[8]
-
Incubate the mixture on ice for at least one hour to allow for complex formation.[11]
2. Crystallization:
-
Method: Hanging-drop vapor diffusion.[8]
-
Setup:
-
On a siliconized coverslip, mix 1-2 µL of the BACE1-OM99-2 complex solution with 1-2 µL of the reservoir solution.
-
Invert the coverslip and seal it over the well of a crystallization plate containing the reservoir solution.
-
-
Reservoir Solution: 20% (w/v) PEG 5000 MME, 200 mM ammonium iodide, and 200 mM sodium citrate, pH 6.4.[8]
-
Incubation: Incubate the plates at 20°C.[8]
3. Crystal Growth and Observation:
-
Leaf-shaped crystals are expected to appear after 1 to 2 weeks and continue to grow to a size of 0.4 to 0.8 mm within 3 to 6 weeks.[8]
-
Monitor the drops periodically for crystal growth using a microscope.
4. Crystal Harvesting and Data Collection:
-
Once the crystals have reached their maximum size, they can be harvested using a cryo-loop.
-
Cryo-protect the crystals if necessary by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) added to the reservoir solution.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
Conclusion
The co-crystallization of this compound with BACE1 is a critical step in understanding the molecular interactions that govern its inhibitory potency. The detailed protocols provided herein offer a comprehensive guide for researchers aiming to reproduce these experiments for structural biology studies and to facilitate the design of next-generation BACE1 inhibitors for the treatment of Alzheimer's disease. The provided quantitative data and workflows serve as a valuable resource for planning and executing these experiments.
References
- 1. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rcsb.org [rcsb.org]
- 8. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recombinant insect cell expression and purification of human beta-secretase (BACE-1) for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High yield expression of human BACE constructs in Eschericia coli for refolding, purification, and high resolution diffracting crystal forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Human BACE1 (beta-Secretase) Recombinant Protein (P2947) [thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: OM99-2 Solubility and Assay Buffer Compatibility
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of the BACE1 inhibitor, OM99-2, in various assay buffers. It includes frequently asked questions (FAQs) and troubleshooting advice to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). A 1 mM stock solution in DMSO has been reported. For optimal storage, it is advisable to aliquot the stock solution after the initial thaw and store it at -20°C to avoid repeated freeze-thaw cycles.
Q2: What is the general solubility profile of this compound?
A2: this compound is a peptidomimetic compound with a molecular weight of 893.005 g/mol and the chemical formula C41H64N8O14.[1] As a peptidomimetic, its solubility in aqueous buffers can be limited. It is sparingly soluble in aqueous solutions alone and typically requires a co-solvent like DMSO for initial solubilization.
Q3: Are there any published assay buffers that have been successfully used with this compound?
A3: Yes, a published study on the inhibition of memapsin 2 by this compound utilized a specific assay buffer. The composition of this buffer was 0.1 M sodium acetate with 5% dimethyl sulfoxide (DMSO) at a pH of 4.5.[2] This provides a validated starting point for designing your experiments.
Q4: How should I prepare working dilutions of this compound in my aqueous assay buffer?
A4: To prepare working dilutions, it is recommended to first dissolve this compound in 100% DMSO to create a concentrated stock solution. Subsequently, this stock solution can be serially diluted into your final aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low enough to not affect the biological system under investigation and is consistent across all experimental conditions, including controls.
Solubility Summary
The following table summarizes the known solubility information for this compound.
| Solvent/Buffer Component | Concentration/Condition | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 1 mM | Soluble | Sigma-Aldrich |
| 0.1 M Sodium Acetate, pH 4.5 | with 5% DMSO | Functionally Soluble | [2] |
Troubleshooting Guide
Problem: I am observing precipitation of this compound upon dilution into my aqueous assay buffer.
-
Possible Cause 1: Low solubility in the aqueous buffer.
-
Solution: Increase the percentage of DMSO in your final assay buffer. However, be mindful of the tolerance of your assay to DMSO. It is recommended to run a DMSO concentration gradient control to determine the maximal acceptable percentage.
-
-
Possible Cause 2: pH of the buffer.
-
Solution: this compound contains acidic (glutamic acid) and basic residues, so its net charge and solubility are pH-dependent. The published successful buffer has a pH of 4.5.[2] You may need to optimize the pH of your buffer to improve solubility. Experiment with a pH range around the pKa of the ionizable groups.
-
-
Possible Cause 3: Salt concentration.
-
Solution: High salt concentrations can sometimes lead to "salting out" of compounds. If your buffer has a high salt concentration, consider testing a lower concentration to see if it improves solubility.
-
Problem: My experimental results are inconsistent, and I suspect it might be due to solubility issues.
-
Possible Cause: Compound aggregation.
-
Solution: Poorly soluble compounds can form aggregates, leading to variable effective concentrations. To mitigate this, ensure thorough mixing after diluting the DMSO stock into the aqueous buffer. Vortexing or brief sonication (if the compound is stable under these conditions) can help. Additionally, preparing fresh dilutions for each experiment is recommended.
-
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (1 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to achieve a 1 mM concentration. For example, for 1 mg of this compound (MW = 893.005 g/mol ), add approximately 1.12 mL of DMSO.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C.
-
-
Working Solution Preparation (Example using 0.1 M Sodium Acetate, pH 4.5 + 5% DMSO):
-
Prepare the 0.1 M sodium acetate buffer and adjust the pH to 4.5.
-
For the final working solution, calculate the volume of the this compound stock solution and DMSO needed. For a final volume of 1 mL with 5% DMSO, you would add 50 µL of DMSO (this can be a combination of the DMSO from the stock and additional pure DMSO).
-
Perform serial dilutions of the 1 mM this compound stock solution into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells.
-
Visualizations
Caption: Signaling pathway showing the inhibitory action of this compound on BACE1.
Caption: Experimental workflow for preparing this compound solutions for in vitro assays.
Caption: Logical workflow for troubleshooting this compound solubility issues.
References
preventing OM99-2 aggregation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BACE1 inhibitor, OM99-2.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: this compound is precipitating out of my aqueous solution.
Q: I dissolved this compound in DMSO to make a stock solution and then diluted it into my aqueous assay buffer, but I'm seeing precipitation. How can I prevent this?
A: This is a common challenge with peptidomimetic compounds like this compound, which often have limited solubility in aqueous solutions. The following strategies can help prevent precipitation:
-
Optimize DMSO Concentration: It is crucial to keep the final concentration of DMSO in your aqueous solution low, ideally at 1% or less, as higher concentrations can negatively impact many biological assays.[1][2] To achieve this, you may need to prepare a more concentrated initial stock solution in DMSO.
-
Use of Additives and Excipients: The addition of solubility-enhancing agents to your aqueous buffer can be beneficial. It is important to first validate that any additive does not interfere with your specific assay.
-
Sugars and Polyols: The inclusion of sugars such as sucrose or trehalose, or polyols like glycerol, can aid in stabilizing peptides in solution. You can test a range of concentrations, for example, 5-10% (w/v).
-
Amino Acids: Arginine is known to reduce peptide aggregation and can be added to your buffer at concentrations between 50 and 100 mM.
-
Non-ionic Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Tween® 20 or Triton™ X-100 can help to prevent aggregation by reducing surface tension and hydrophobic interactions.
-
-
Temperature Control: Preparing your solutions on ice can minimize the risk of aggregation, as this process can be influenced by temperature.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, a brief sonication can help to dissolve any small aggregates that may have formed.
-
Order of Addition: When preparing your final working solution, try adding the this compound DMSO stock to your aqueous buffer while vortexing to ensure rapid and uniform mixing.
Issue 2: I'm observing inconsistent results in my BACE1 inhibition assay.
Q: My BACE1 inhibition assay results with this compound are variable between experiments. What could be the cause?
A: Inconsistent results can arise from several factors related to the handling of this compound and the specifics of the assay itself.
-
Incomplete Solubilization or Aggregation: If this compound is not fully dissolved or has begun to aggregate, the effective concentration of the inhibitor will be lower and can vary. Please refer to the troubleshooting steps in Issue 1 to ensure complete solubilization.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound stock solution can lead to its degradation or aggregation. It is strongly recommended to aliquot your stock solution into single-use volumes.
-
DMSO Effects: Ensure that the final DMSO concentration is consistent across all wells of your assay plate, including the controls. The activity of BACE1 can be sensitive to the concentration of DMSO.
-
Enzyme Activity: The activity of your BACE1 enzyme can fluctuate. It is important to always include a positive control (enzyme without any inhibitor) and a negative control (no enzyme) on your assay plate. Using a reference inhibitor with a known IC50 is also good practice to validate the performance of your assay.
-
Assay Conditions: Maintain consistent assay conditions, including temperature, incubation times, and the composition of the buffer. The optimal pH for BACE1 activity is in the acidic range, typically around 4.5.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a peptidomimetic inhibitor of β-secretase (BACE1), which is also known as memapsin 2.[4] BACE1 is a critical enzyme in the amyloidogenic pathway, a process implicated in the pathology of Alzheimer's disease. BACE1 cleaves the amyloid precursor protein (APP), which is the first step in the production of amyloid-β (Aβ) peptides. These peptides can then aggregate to form the characteristic plaques found in the brains of individuals with Alzheimer's disease.[5] this compound functions as a competitive inhibitor, binding to the active site of BACE1 and thereby preventing it from cleaving APP.[5]
Q2: What is the recommended solvent for this compound?
A2: this compound is reported to be soluble in dimethyl sulfoxide (DMSO).[2] For most in vitro assays, the recommended procedure is to prepare a concentrated stock solution in DMSO and then dilute this into the appropriate aqueous buffer for your experiment.
Q3: What are the recommended storage conditions for this compound?
A3: Lyophilized this compound should be stored at -20°C. After being dissolved in DMSO, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: What is a typical final concentration of this compound to use in a BACE1 inhibition assay?
A4: The reported Ki of this compound for BACE1 is approximately 9.58 nM.[4][6] For determining the IC50, you would typically use a range of concentrations that span several orders of magnitude around this Ki value. A suggested starting range could be from 0.1 nM to 1 µM. The optimal concentration range will depend on the specific conditions of your assay, such as the concentrations of the enzyme and substrate.
Data Presentation
Table 1: Factors Influencing this compound Solubility and Stability
| Parameter | Recommendation | Rationale |
| Solvent | Prepare the primary stock solution in 100% DMSO. | This compound demonstrates good solubility in DMSO. |
| Aqueous Buffer pH | Empirically test a pH range that is not close to the predicted isoelectric point. | The solubility of peptides and peptidomimetics is often at its minimum at their isoelectric point. |
| Final DMSO Concentration | Keep the final concentration in the assay volume below 1%.[1][2] | High concentrations of DMSO can be toxic to cells and may alter enzyme activity. |
| Additives | Consider adding 50-100 mM Arginine, 5-10% Sucrose/Glycerol, or 0.01-0.1% Tween® 20. | These excipients can help to enhance solubility and prevent the formation of aggregates. |
| Temperature | Prepare solutions on ice. | Lower temperatures can slow down the rate of aggregation. |
| Storage | Aliquot DMSO stock solutions and store them at -20°C or -80°C. | This practice avoids repeated freeze-thaw cycles that can lead to degradation and aggregation. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro assays. Optimization may be necessary for your specific experimental setup.
-
Prepare a Concentrated Stock Solution in DMSO:
-
Before opening the vial, allow the lyophilized this compound to equilibrate to room temperature.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to create a stock solution of a desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the peptide is completely dissolved.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of your DMSO stock solution in DMSO to create intermediate stocks for your desired final concentrations.
-
-
Prepare Final Aqueous Working Solutions:
-
Prepare your aqueous assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5 for BACE1 assays).[1][3]
-
While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock or intermediate dilution to achieve your final desired concentration. Ensure that the final DMSO concentration is below 1%.
-
If you observe precipitation, refer to the troubleshooting guide for strategies such as using additives or sonication.
-
-
Storage:
-
It is best to use the freshly prepared aqueous working solutions immediately. If short-term storage is necessary, they can be kept at 4°C, but it is highly recommended to prepare fresh solutions for each experiment to ensure consistency.
-
Protocol 2: In Vitro BACE1 Enzymatic Assay (FRET-based)
This protocol outlines a general procedure for a fluorescence resonance energy transfer (FRET)-based BACE1 inhibition assay.
-
Reagent Preparation:
-
BACE1 Enzyme: Dilute recombinant human BACE1 in cold assay buffer to the desired working concentration (e.g., 10-20 nM).[7] Keep the enzyme solution on ice.
-
BACE1 Substrate: Prepare a FRET-based peptide substrate in assay buffer according to the manufacturer's instructions.
-
This compound (Inhibitor): Prepare serial dilutions of this compound in assay buffer from your DMSO stock, ensuring the final DMSO concentration remains constant and below 1%.
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the this compound dilutions to the appropriate wells of a black 96-well plate.
-
To the positive control (100% activity) and negative control (blank) wells, add 20 µL of assay buffer containing the same final DMSO concentration as the test wells.
-
Add 20 µL of the diluted BACE1 enzyme solution to the test wells and the positive control wells. To the negative control wells, add 20 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the BACE1 substrate solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader set to the appropriate excitation and emission wavelengths for the FRET substrate.
-
Calculate the rate of substrate cleavage (initial velocity) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Mandatory Visualization
Caption: BACE1 signaling pathway in amyloid-β production and inhibition by this compound.
Caption: Experimental workflow for a BACE1 inhibition assay using this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Secure Verification [machinery.mas.bg.ac.rs]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design of Potent Inhibitors for Human Brain Memapsin 2 (β-Secretase) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Using OM99-2 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the application of OM99-2, a potent BACE1 inhibitor, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an eight-residue peptidomimetic inhibitor of memapsin 2, also known as β-secretase or BACE1.[1] BACE1 is an aspartyl protease that plays a crucial role in the production of the β-amyloid peptide (Aβ) in the human brain.[1] this compound acts as a tight-binding inhibitor of BACE1, with a Ki value of 9.58 nM, thereby blocking the cleavage of the amyloid precursor protein (APP) and reducing the generation of Aβ.[1]
Q2: What is the primary application of this compound in cell culture?
The primary application of this compound in cell culture is to study the effects of BACE1 inhibition on cellular processes, particularly in the context of Alzheimer's disease research. It is used to investigate the downstream consequences of reduced Aβ production in various cell models, such as neuronal cell lines or primary neurons.
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO.[2] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For cell culture experiments, the DMSO stock solution should be diluted in the culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of this compound?
While this compound is a potent BACE1 inhibitor, researchers should be aware of potential off-target effects common to BACE1 inhibitors. These may include effects on other aspartyl proteases like BACE2 and Cathepsin D.[3][4] It is advisable to include appropriate controls in your experiments to assess potential off-target effects, such as using a structurally different BACE1 inhibitor or a negative control peptide.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Effect on Aβ Production
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | This compound is a peptide-based inhibitor and may have limited cell permeability.[5] Consider using cell lines with higher endocytic activity or employing cell-penetrating peptides (CPPs) to enhance uptake. |
| Incorrect Inhibitor Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model. |
| Inhibitor Degradation | Peptides can be susceptible to degradation by proteases in the cell culture medium.[6] Minimize the incubation time or consider using a serum-free medium if your cells can tolerate it. The stability of this compound in your specific culture medium can be assessed over time using techniques like HPLC. |
| Suboptimal Assay Conditions | Ensure that your Aβ detection assay (e.g., ELISA) is properly validated and has sufficient sensitivity to detect changes in Aβ levels. |
Issue 2: High Cell Toxicity or Death
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | High concentrations of any compound can be toxic to cells. Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or LDH assay). |
| DMSO Toxicity | Ensure the final concentration of the DMSO solvent is not exceeding a non-toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent toxicity. |
| Off-Target Effects | As mentioned in the FAQs, off-target effects on other essential cellular proteases could lead to cytotoxicity.[3][4] Compare the cytotoxicity profile with other BACE1 inhibitors or use a lower, non-toxic concentration of this compound. |
| Contamination | Microbial contamination can cause cell death. Regularly check your cell cultures for any signs of contamination. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound for Aβ production in a suitable cell line (e.g., SH-SY5Y cells overexpressing APP).
Materials:
-
SH-SY5Y-APP cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Aβ40 or Aβ42 ELISA kit
-
96-well cell culture plates
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Seed SH-SY5Y-APP cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
After 24 hours, prepare serial dilutions of this compound in the culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control with the same final DMSO concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 24-48 hours.
-
Collect the conditioned medium from each well to measure secreted Aβ levels.
-
Lyse the cells in each well and determine the total protein concentration using a BCA assay for normalization.
-
Perform an ELISA for Aβ40 or Aβ42 on the collected conditioned medium according to the manufacturer's instructions.
-
Plot the percentage of Aβ inhibition against the log of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
BACE1 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based studies bring toxicity insights + | Bioworld | BioWorld [bioworld.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
troubleshooting inconsistent results with OM99-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of OM99-2, a potent peptidomimetic inhibitor of β-secretase (BACE1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure consistent and reliable experimental outcomes.
Troubleshooting Guide: Inconsistent Results with this compound
Encountering variability in your experiments with this compound? This guide provides a structured approach to identifying and resolving common issues.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Lower than Expected Inhibition | This compound Degradation: Improper storage or multiple freeze-thaw cycles. | Aliquot this compound upon receipt and store at -20°C or -80°C. Use fresh aliquots for each experiment. |
| Incorrect this compound Concentration: Inaccurate serial dilutions or calculation errors. | Prepare fresh dilutions for each experiment. Verify calculations and ensure accurate pipetting. | |
| Enzyme Activity Too High: Using an excessive concentration of BACE1. | Optimize BACE1 concentration to ensure the assay is in the linear range. | |
| Substrate Competition: High substrate concentration outcompeting the inhibitor. | Use a substrate concentration at or below the Km for BACE1 in your assay. | |
| Higher than Expected Inhibition | This compound Aggregation: Poor solubility in the assay buffer. | Prepare this compound stock in 100% DMSO. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%. |
| Contaminants in Reagents: Presence of other inhibitory compounds. | Use high-purity reagents and sterile, nuclease-free water. | |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate or inconsistent volumes of enzyme, substrate, or inhibitor. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects in Microplates: Evaporation from wells on the plate perimeter. | Avoid using the outer wells of the microplate for critical samples. Fill outer wells with buffer or water. | |
| Temperature Fluctuations: Inconsistent incubation temperatures. | Ensure uniform temperature across the microplate during incubation. Use a temperature-controlled plate reader. | |
| Assay Signal Drifts or is Unstable | Photobleaching of Fluorophore: (For FRET assays) Excessive exposure to excitation light. | Minimize the exposure of the plate to light. Use the lowest appropriate excitation intensity and shortest read time on the plate reader. |
| Enzyme Instability: BACE1 losing activity over the course of the assay. | Ensure the assay buffer has the optimal pH (typically acidic for BACE1) and contains necessary stabilizing agents. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a peptidomimetic transition-state analog inhibitor of β-secretase (BACE1), an aspartyl protease.[1][2] It is designed to mimic the transition state of the amyloid precursor protein (APP) cleavage by BACE1, binding tightly to the enzyme's active site and blocking its catalytic activity. BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.
2. What is the recommended storage and handling for this compound?
For long-term storage, this compound should be stored as a solid at -20°C or -80°C. For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. What is the typical Ki or IC50 value for this compound against BACE1?
The inhibitory potency of this compound can vary slightly depending on the assay conditions. Reported values are typically in the low nanomolar range.
| Parameter | Reported Value | Reference |
| Ki | 9.58 nM | [1][2] |
| IC50 | In good agreement with literature | [3] |
4. My this compound appears to have low solubility in my aqueous assay buffer. What should I do?
This compound is a peptide-like molecule and may have limited aqueous solubility. It is best to dissolve it in 100% DMSO to create a high-concentration stock solution. When diluting into your final assay buffer, ensure the final DMSO concentration is low (e.g., <1%) and consistent across all experimental and control wells, as DMSO itself can affect enzyme activity at higher concentrations.
5. Can I use this compound in cell-based assays?
While this compound is a potent inhibitor in enzymatic assays, its peptidomimetic nature may result in poor cell permeability. For cell-based assays, its effectiveness would need to be empirically determined, and permeabilization techniques might be necessary.
Experimental Protocols
Protocol: In Vitro BACE1 Inhibition Assay using a FRET-based Substrate
This protocol outlines a typical procedure for determining the inhibitory activity of this compound against recombinant human BACE1 using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant Human BACE1
-
BACE1 FRET Substrate (e.g., based on the "Swedish" mutant APP sequence)
-
This compound
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
DMSO (100%, high purity)
-
Black, low-volume 96- or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to room temperature.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing.
-
Dilute the BACE1 enzyme to its optimal working concentration in the Assay Buffer. Keep the diluted enzyme on ice until use.
-
Dilute the BACE1 FRET substrate to its working concentration in the Assay Buffer. Protect from light.
-
-
Assay Plate Setup (for a 100 µL final volume):
-
Test Wells: Add 1 µL of each this compound dilution to the respective wells.
-
Positive Control (100% enzyme activity): Add 1 µL of DMSO.
-
Negative Control (0% enzyme activity/blank): Add 1 µL of DMSO.
-
Add 49 µL of Assay Buffer to the Negative Control wells.
-
Add 49 µL of the diluted BACE1 enzyme solution to all other wells (Test and Positive Control).
-
Mix the plate gently and incubate for 15 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the diluted BACE1 FRET substrate to all wells.
-
Mix the plate gently.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET substrate.
-
Read the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Caption: Amyloid Precursor Protein (APP) is processed via two main pathways.
Experimental Workflow: BACE1 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound in a BACE1 FRET assay.
Logical Relationship: Troubleshooting Flowchart
Caption: A logical approach to troubleshooting inconsistent this compound results.
References
potential off-target effects of OM99-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OM99-2, a potent BACE1 inhibitor. The information provided addresses potential off-target effects that may be encountered during experimentation.
Disclaimer
Specific off-target data for this compound is limited in publicly available literature. Much of the information provided here is extrapolated from studies on the broader class of BACE1 inhibitors. Researchers should always include appropriate controls and secondary assays to validate their findings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays with this compound, even at concentrations that should be specific for BACE1. What could be the cause?
A1: Cellular toxicity with BACE1 inhibitors can arise from both on-target and off-target effects. A notable off-target effect for some BACE1 inhibitors is the inhibition of Cathepsin D (CatD), a crucial lysosomal aspartyl protease. In[1]hibition of CatD can disrupt lysosomal function, leading to cellular stress and apoptosis. Ad[1]ditionally, hepatotoxicity has been a concern in clinical trials of some BACE1 inhibitors.
[1]Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that inhibits BACE1 activity to minimize potential off-target effects.
-
Assess Lysosomal Health: Utilize assays to monitor lysosomal pH and integrity in the presence of this compound.
-
Measure Cathepsin D Activity: Directly test if this compound inhibits Cathepsin D activity in your experimental system using a specific Cathepsin D activity assay.
-
Use a Structurally Different BACE1 Inhibitor: If toxicity persists and is not attributable to Cathepsin D inhibition, it might be specific to the chemical structure of this compound. Comparing its effects with another BACE1 inhibitor of a different structural class could provide insights.
-
Hepatotoxicity Assessment: If using liver-derived cell lines (e.g., HepG2, HepaRG), assess hepatotoxicity endpoints such as LDH release or ATP levels.
Q2: Our in vivo studies with this compound in an animal model are showing unexpected phenotypes like retinal thinning or altered electroretinogram (ERG) readings. Is this a known off-target effect?
A2: Yes, ocular toxicity has been reported for some BACE1 inhibitors. This is thought to be caused by the off-target inhibition of Cathepsin D, which is involved in the normal turnover of photoreceptors in the eye. In[2]hibition of Cathepsin D can lead to lipofuscin accumulation in retinal pigment epithelial cells and retinal thinning.
[2]Troubleshooting Steps:
-
Confirm with a Secondary Assay: If possible, assess Cathepsin D activity in retinal tissue from the treated animals.
-
Detailed Histopathology: Perform thorough histological examination of the eyes from treated and control animals to look for signs of retinal degeneration or lipofuscin accumulation.
-
Dose Titration: Investigate if the ocular toxicity is dose-dependent by testing a range of this compound concentrations.
-
Electroretinography (ERG): Conduct ERG studies to functionally assess the health of photoreceptors and other retinal cells. A reduction in a-wave and b-wave amplitudes can indicate retinal dysfunction.
#[3][4]### Q3: We've noticed changes in the processing of other proteins besides APP in our experiments with this compound. Could this be due to off-target inhibition of BACE2?
A3: This is a plausible hypothesis. BACE2 is a close homolog of BACE1, and while its expression in the central nervous system is lower, some BACE1 inhibitors can also inhibit BACE2. BACE2 has its own set of physiological substrates, and its inhibition could lead to unexpected biological effects.
Troubleshooting Steps:
-
BACE2 Inhibition Assay: Perform an in vitro enzymatic assay to directly measure the inhibitory activity of this compound against BACE2.
-
Substrate Cleavage Analysis: If you have identified a specific protein that is processed differently, investigate if it is a known BACE2 substrate. You can use techniques like Western blotting or mass spectrometry to monitor the cleavage of specific BACE2 substrates in the presence of this compound.
-
Compare with a BACE1-Selective Inhibitor: If available, use a BACE1 inhibitor with a well-documented high selectivity over BACE2 to see if the observed effect persists.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related proteases.
| Compound | Target | Inhibitory Constant (Ki) | Cell Line | Assay Type | IC50 |
| This compound | Memapsin 2 (BACE1) | 9.58 nM | - | Enzymatic Assay | - |
| Pepstatin A | Cathepsin D | - | - | Enzymatic Assay | < 0.1 nM |
| BACE1-IN-9 (Hypothetical) | BACE1 | - | HEK293-APP | ELISA | 50 nM (Aβ40), 45 nM (Aβ42) |
Data for this compound Ki from Ghosh et al., 2000. Data for Pepstatin A IC50 from Abcam product datasheet. Hypothetical data for BACE1-IN-9 from BenchChem application note.
#[5]## Experimental Protocols
In Vitro Cathepsin D Inhibition Assay
This protocol is adapted from commercially available kits and is designed to assess the inhibitory effect of this compound on Cathepsin D activity.
-
Recombinant human Cathepsin D
-
Cathepsin D substrate (e.g., a fluorogenic substrate)
-
Assay Buffer
-
Pepstatin A (positive control inhibitor)
-
This compound (test compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute Cathepsin D to the working concentration in cold Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a high concentration of Pepstatin A as a positive control.
-
Prepare the Cathepsin D substrate according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to the "Blank" wells.
-
Add 50 µL of diluted Cathepsin D to the "Control" and "Test" wells.
-
Add 10 µL of the this compound dilutions to the "Test" wells.
-
Add 10 µL of Pepstatin A to the "Positive Control" wells.
-
Add 10 µL of vehicle control (e.g., DMSO) to the "Control" wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Add 40 µL of the Cathepsin D substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/460 nm).
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of this compound compared to the control.
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.
-
In Vitro Hepatotoxicity Assay (LDH Release)
This protocol provides a method to assess the potential of this compound to induce cytotoxicity in a liver cell line, such as HepaRG or HepG2, by measuring lactate dehydrogenase (LDH) release.
[9]Materials:
-
HepaRG or HepG2 cells
-
Cell culture medium
-
This compound
-
Positive control for hepatotoxicity (e.g., chlorpromazine)
-
LDH cytotoxicity assay kit
-
96-well clear-bottom cell culture plate
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed HepaRG or HepG2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle-only control.
-
Incubate for 24-48 hours.
-
-
LDH Measurement:
-
Follow the instructions of the commercial LDH assay kit. Typically, this involves transferring a portion of the cell culture supernatant to a new plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of LDH release for each treatment condition relative to a maximum LDH release control (cells lysed with a lysis buffer).
-
Plot the percentage of LDH release versus the compound concentration.
-
Electroretinography (ERG) in a Rodent Model
This is a specialized in vivo procedure to assess the function of the retina and is crucial for investigating potential ocular toxicity.
-
Rodent model (e.g., mouse or rat)
-
Anesthesia (e.g., ketamine/xylazine or isoflurane)
-
Mydriatic eye drops (to dilate the pupils)
-
ERG recording system with Ganzfeld dome
-
Corneal electrodes, reference electrode, and ground electrode
-
Ophthalmic lubricant
Procedure:
-
Dark Adaptation:
-
Dark-adapt the animals overnight (or for a minimum of 2 hours) before the procedure.
-
-
Animal Preparation (under dim red light):
-
Anesthetize the animal.
-
Dilate the pupils with a mydriatic agent.
-
Place the animal on a heated platform to maintain body temperature.
-
Place the ground and reference electrodes.
-
Apply a drop of ophthalmic lubricant to the cornea and place the corneal electrode.
-
-
Scotopic ERG (rod-driven responses):
-
Place the animal inside the Ganzfeld dome.
-
Present a series of light flashes of increasing intensity and record the retinal responses.
-
-
Light Adaptation:
-
Expose the animal to a background light for several minutes to saturate the rods.
-
-
Photopic ERG (cone-driven responses):
-
Present a series of light flashes of increasing intensity against the background light and record the responses.
-
-
Recovery:
-
Remove the electrodes, apply more ophthalmic lubricant, and allow the animal to recover from anesthesia in a warm environment.
-
-
Data Analysis:
-
Measure the amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar cell response) for both scotopic and photopic conditions.
-
Compare the ERG waveforms and measurements between this compound-treated and control groups.
-
Visualizations
Caption: On-target effect of this compound on the amyloidogenic pathway.
Caption: Potential on-target and off-target effects of this compound.
Caption: Troubleshooting workflow for potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
- 4. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. content.abcam.com [content.abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing OM99-2 Instability in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the BACE1 inhibitor OM99-2 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its peptide sequence?
This compound is a potent, peptidomimetic inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Its peptide sequence is Glu-Val-Asn-LeuAla-Ala-Glu-Phe, where LeuAla represents a hydroxyethylene transition-state isostere replacing the peptide bond.[1][2]
Q2: What are the known challenges associated with using this compound in long-term experiments?
The primary challenges with this compound, a peptide-based inhibitor, in long-term studies include metabolic instability, a short half-life, and potential for paradoxical effects on its target enzyme, BACE1.[3][4] Researchers may observe a diminished efficacy over time.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. Once reconstituted in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Troubleshooting Guides
Issue 1: Diminished Efficacy of this compound in Long-Term Cell Culture
Question: We have been treating our neuronal cell line with this compound for several weeks. Initially, we observed a significant reduction in secreted amyloid-beta (Aβ) levels. However, in later stages of the experiment, the Aβ levels have started to rebound, suggesting a loss of inhibitor efficacy. What could be the underlying cause, and how can we investigate it?
Possible Causes and Troubleshooting Steps:
One potential reason for the diminished efficacy of BACE1 inhibitors over time is a compensatory increase in BACE1 protein levels.[3][5] Several studies have shown that some BACE1 inhibitors can paradoxically stabilize the BACE1 protein, leading to its accumulation within the cell.[3] This increase in enzyme concentration may eventually overcome the inhibitory effect of the compound. To investigate this phenomenon, we recommend the following experimental workflow:
Experimental Workflow: Investigating BACE1 Protein Stabilization
Caption: Workflow for investigating BACE1 protein stabilization.
Detailed Experimental Protocols:
-
Western Blot for BACE1:
-
Protein Extraction: Lyse cells from different time points of this compound treatment in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, followed by transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against BACE1 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL detection reagent.
-
-
Cycloheximide Chase Assay for BACE1 Half-life:
-
Purpose: To determine if this compound treatment extends the half-life of the BACE1 protein.
-
Procedure:
-
Treat cells with either vehicle or this compound for a predetermined time.
-
Add cycloheximide (a protein synthesis inhibitor) to the cell culture medium.[6][7][8]
-
Collect cell lysates at various time points after cycloheximide addition (e.g., 0, 2, 4, 6, 8 hours).
-
Perform Western blotting for BACE1 as described above.
-
Quantify the BACE1 band intensity at each time point and normalize to the 0-hour time point to determine the rate of degradation.
-
-
-
BACE1 Activity Assay:
-
Purpose: To measure the enzymatic activity of BACE1 in cell lysates.
-
Procedure:
-
Prepare cell lysates from vehicle and this compound-treated cells.
-
Use a commercially available BACE1 activity assay kit, which typically utilizes a fluorogenic peptide substrate.[9][10][11]
-
In a 96-well plate, combine the cell lysate with the BACE1 substrate.
-
Measure the fluorescence kinetically using a microplate reader. The rate of increase in fluorescence is proportional to BACE1 activity.
-
-
Data Presentation:
| Experiment | Parameter Measured | Expected Outcome with BACE1 Stabilization |
| Western Blot | BACE1 Protein Levels | Increased BACE1 protein in this compound treated cells over time. |
| Cycloheximide Chase | BACE1 Protein Half-life | Longer BACE1 half-life in this compound treated cells compared to control. |
| BACE1 Activity Assay | Enzymatic Activity | A rebound or increase in BACE1 activity at later time points. |
Issue 2: Suspected Chemical Instability of this compound in Cell Culture Medium
Question: I am concerned that this compound may be degrading in my cell culture medium over the course of my long-term experiment. How can I assess its stability?
Possible Causes and Troubleshooting Steps:
Peptides can be susceptible to degradation in aqueous solutions through hydrolysis, oxidation, or enzymatic cleavage by proteases present in serum-containing media.
Signaling Pathway of Amyloid-β Production
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. researchgate.net [researchgate.net]
- 3. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple BACE1 inhibitors abnormally increase the BACE1 protein level in neurons by prolonging its half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Minimizing OM99-2 Cytotoxicity in Neuronal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize OM99-2-induced cytotoxicity in neuronal cell cultures.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and offers potential solutions.
| Problem | Possible Causes | Recommended Solutions |
| High levels of acute neuronal cell death (within 24 hours of this compound treatment) | 1. This compound concentration is too high: The potent nature of this compound as a BACE1 inhibitor means that high concentrations can lead to rapid toxicity. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to neuronal cells at the final concentration used. 3. Suboptimal culture conditions: Neuronal cultures are sensitive to environmental stressors. | 1. Perform a dose-response curve: Determine the EC50 and IC50 values to identify the optimal concentration range. Start with a low concentration (e.g., sub-nanomolar) and titrate up. 2. Test solvent toxicity: Run a vehicle control with the highest concentration of the solvent used in the experiment to ensure it is not causing cell death. 3. Optimize culture conditions: Ensure proper pH, temperature, and CO2 levels. Use high-quality reagents and serum if required. |
| Delayed neuronal cell death (observed after 48-72 hours of this compound treatment) | 1. Induction of apoptosis: this compound may be triggering programmed cell death pathways. 2. Off-target effects: Inhibition of other proteases, such as BACE2 or cathepsins, could lead to delayed toxicity. 3. Accumulation of toxic metabolites: The compound or its byproducts may accumulate over time. | 1. Assess apoptotic markers: Perform assays for caspase-3 activation or TUNEL staining to detect apoptosis. 2. Investigate off-target activity: If possible, assess the inhibitory activity of this compound against related proteases. 3. Time-course experiment: Analyze cell viability at multiple time points to understand the kinetics of the toxic effects. |
| Subtle signs of toxicity without significant cell death (e.g., neurite retraction, altered morphology) | 1. Neuronal stress: Sub-lethal concentrations of this compound may be causing cellular stress without inducing cell death. 2. Alteration of normal BACE1 function: BACE1 has other substrates besides APP, and its inhibition might affect normal neuronal function.[1][2] | 1. High-content imaging: Quantify neurite length, branching, and neuronal morphology to assess neuronal health. 2. Functional assays: If applicable, perform electrophysiological recordings or other functional assays to assess neuronal activity. |
| Inconsistent results between experiments | 1. Variability in this compound preparation: Inconsistent stock solution preparation or storage. 2. Inconsistent cell culture conditions: Variations in cell passage number, density, or media composition. 3. Experimental error: Pipetting inaccuracies or variations in incubation times. | 1. Standardize compound preparation: Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and standardize seeding densities. 3. Ensure meticulous experimental technique: Use calibrated pipettes and adhere strictly to the established protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in neuronal cell cultures?
A1: Given that this compound is a potent BACE1 inhibitor with a reported Ki value in the low nanomolar range, it is advisable to start with a concentration range that spans several orders of magnitude below and above this value.[3][4] A good starting point for a dose-response experiment would be from 0.1 nM to 1 µM.
Q2: How can I be sure that the observed cytotoxicity is due to this compound and not the solvent?
A2: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound as in your highest concentration treatment group. If you observe toxicity in the vehicle control, you will need to either reduce the solvent concentration or find a more suitable solvent.
Q3: What are the potential off-target effects of this compound that could contribute to cytotoxicity?
A3: While specific off-target effects of this compound are not extensively documented in the provided search results, BACE1 inhibitors can sometimes cross-react with other aspartyl proteases like BACE2 and cathepsin D.[5][6] Inhibition of these proteases could potentially lead to unintended cellular consequences and toxicity. It is important to consider that some adverse effects of BACE1 inhibitors may be mechanism-based due to the inhibition of BACE1's role in processing other substrates.[2]
Q4: Can the inhibition of BACE1 itself be toxic to neurons?
A4: Yes, while inhibiting BACE1 is a therapeutic strategy to reduce amyloid-beta production, BACE1 has other physiological substrates.[1][2] Disrupting the normal processing of these substrates could potentially lead to adverse effects and neuronal toxicity. Additionally, some studies have shown that BACE1 inhibitors can lead to an abnormal increase in the BACE1 protein itself by prolonging its half-life, which might contribute to cytotoxicity.
Q5: What type of neuronal cells are most suitable for studying this compound cytotoxicity?
A5: The choice of neuronal cells will depend on your specific research question. Primary cortical neurons are a good model as they are highly relevant to Alzheimer's disease research. Alternatively, human induced pluripotent stem cell (iPSC)-derived neurons can provide a patient-specific model. For initial screening, immortalized neuronal cell lines like SH-SY5Y can be used, but results should be confirmed in primary or iPSC-derived neurons.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
Objective: To determine the concentration-dependent effect of this compound on neuronal cell viability.
Materials:
-
Neuronal cells (e.g., primary cortical neurons, SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis using Caspase-3 Staining
Objective: To determine if this compound induces apoptosis in neuronal cells.
Materials:
-
Neuronal cells cultured on glass coverslips in a 24-well plate
-
This compound and vehicle
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-active Caspase-3
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Treatment: Treat the neuronal cells with a cytotoxic concentration of this compound (determined from the MTT assay) and a vehicle control for the desired duration.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-active Caspase-3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
-
Analysis: Quantify the percentage of active Caspase-3 positive cells relative to the total number of DAPI-stained nuclei.
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design of Potent Inhibitors for Human Brain Memapsin 2 (β-Secretase) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of Peptidomimetic Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cellular uptake of peptidomimetic inhibitors, with a specific focus on the BACE1 inhibitor, OM99-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cellular uptake a concern?
A1: this compound is a potent peptidomimetic inhibitor of β-secretase (BACE1), an enzyme critically involved in the production of amyloid-β peptides, which are hallmarks of Alzheimer's disease.[1][2] Like many peptidomimetics, this compound's therapeutic potential can be limited by its poor ability to cross cell membranes and reach its intracellular target.[3][4] Factors such as its size, polarity, and susceptibility to enzymatic degradation can hinder its cellular uptake.[5]
Q2: What are the primary mechanisms by which cells can uptake peptidomimetics like this compound?
A2: Cellular uptake of peptidomimetics can occur through several mechanisms:
-
Endocytosis: This is a major pathway for larger molecules. It includes macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis.[6][7] The peptidomimetic is engulfed by the cell membrane, forming a vesicle that is then internalized.
-
Direct Penetration: Some peptidomimetics, particularly those with specific structural features, can directly cross the cell membrane.[7]
-
Carrier-Mediated Transport: Peptidomimetics can be actively transported into cells by specific carrier proteins on the cell surface.[3]
Q3: What are the most common reasons for observing low cellular uptake of a peptidomimetic inhibitor in my experiments?
A3: Several factors can contribute to low cellular uptake:
-
Physicochemical Properties: High molecular weight, a large number of polar groups, and a net negative charge can all impede passive diffusion across the lipid bilayer of the cell membrane.[3][5]
-
Endosomal Entrapment: Even if a peptidomimetic is taken up via endocytosis, it may become trapped within endosomes and subsequently degraded in lysosomes, preventing it from reaching its cytosolic or nuclear target.[3]
-
Efflux Pumps: The cell may actively pump the inhibitor out using efflux transporters like P-glycoprotein, reducing its intracellular concentration.[8]
-
Experimental Conditions: Factors such as cell line choice, incubation time, and the presence of serum in the culture medium can significantly influence uptake.[6][9]
Q4: How can I improve the cellular uptake of my peptidomimetic inhibitor?
A4: Several strategies can be employed:
-
Chemical Modification: Introducing modifications like N-methylation can improve membrane permeability by reducing the number of hydrogen bond donors.[1][10]
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can efficiently traverse cell membranes and can be attached to cargo molecules like peptidomimetic inhibitors to facilitate their entry into cells.[11][12]
-
Encapsulation in Nanocarriers: Lipid-based or polymeric nanoparticles can encapsulate the inhibitor, protecting it from degradation and enhancing its delivery into cells.[2][13][14]
Troubleshooting Guides
Problem 1: Low or No Detectable Intracellular Concentration of this compound
| Possible Cause | Troubleshooting Steps |
| Poor intrinsic permeability | 1. Assess Physicochemical Properties: Analyze the structure of this compound for properties known to hinder permeability (e.g., high polar surface area, molecular weight). 2. Permeability Assays: Perform in vitro permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[3] 3. Cell-Based Assays: Use cell monolayer assays (e.g., Caco-2 or MDCK) to evaluate bidirectional transport and identify potential efflux.[15][16][17] |
| Endosomal entrapment | 1. Co-localization Studies: Use confocal microscopy to visualize the intracellular localization of a fluorescently labeled version of your inhibitor with endosomal/lysosomal markers (e.g., LysoTracker). Co-localization suggests entrapment.[3] 2. Incorporate Endosomal Escape Moieties: Modify the delivery system to include fusogenic peptides or pH-sensitive linkers that facilitate release from the endosome. |
| Active efflux by transporters | 1. Use Efflux Pump Inhibitors: Co-incubate your inhibitor with known inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) and observe if intracellular accumulation increases. 2. Utilize Transporter-Deficient Cell Lines: Compare uptake in wild-type cells versus cell lines engineered to lack specific efflux transporters. |
| Degradation in cell culture medium or by cellular proteases | 1. Stability Assay: Incubate the inhibitor in cell culture medium and in cell lysate over time and analyze its integrity using HPLC or mass spectrometry. 2. Incorporate Protease Inhibitors: Add a cocktail of protease inhibitors to the cell culture medium during the experiment. 3. Modify the Peptidomimetic: Introduce modifications known to enhance proteolytic stability, such as incorporating unnatural amino acids or cyclization.[5] |
Problem 2: Inconsistent or Non-Reproducible Cellular Uptake Results
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture conditions | 1. Standardize Cell Passaging: Ensure consistent cell passage numbers and seeding densities for all experiments. 2. Control Confluency: Perform uptake assays at a consistent cell confluency, as this can affect transporter expression and endocytic activity. 3. Serum Variability: Test different batches of fetal bovine serum (FBS) or consider using serum-free medium if it does not affect cell health, as serum proteins can bind to the inhibitor and affect its availability. |
| Issues with the detection method | 1. Validate Assay Linearity and Sensitivity: Ensure your analytical method (e.g., LC-MS/MS, fluorescence) is linear and sensitive enough to detect the expected intracellular concentrations.[18][19][20] 2. Proper Controls: Include appropriate positive and negative controls in every experiment. A positive control could be a similar compound with known good permeability, and a negative control would be untreated cells. |
| Cell line-dependent uptake mechanisms | 1. Characterize Uptake Pathways: Use inhibitors of different endocytic pathways (e.g., chlorpromazine for clathrin-mediated, filipin for caveolin-mediated, amiloride for macropinocytosis) to identify the dominant uptake mechanism in your cell line.[6][7] 2. Test Multiple Cell Lines: If feasible, perform uptake experiments in different cell lines to assess if the observed uptake is cell-type specific.[9] |
Data Presentation: Cellular Activity of BACE1 Inhibitors
| Inhibitor | Type | BACE1 Ki (nM) | Cellular Aβ Reduction EC50 (nM) | Reference |
| This compound | Peptidomimetic | 9.58 | Data not available | [21] |
| Inhibitor 2 | Small Molecule | - | 3000 (HEK-293 cells) | [22] |
| Inhibitor 3 | Small Molecule | 1.1 | 39 | [22] |
| GSK188909 (Inhibitor 4) | Small Molecule | - | 5 | [22] |
| Inhibitor 5 | Small Molecule | 1.8 | 1 | [22] |
This table serves as an example. Researchers should generate similar data for their specific compounds and experimental systems.
Experimental Protocols
Protocol 1: General Cellular Uptake Assay using LC-MS/MS
This protocol provides a method for quantifying the intracellular concentration of an unlabeled peptidomimetic inhibitor.
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y)
-
Complete cell culture medium
-
Peptidomimetic inhibitor stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) and culture until they reach the desired confluency (typically 80-90%).
-
Compound Treatment: Aspirate the culture medium and wash the cells once with pre-warmed PBS. Add fresh culture medium containing the desired concentration of the peptidomimetic inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
Washing: Aspirate the compound-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular inhibitor.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation.
-
Lysate Collection: Scrape the cells and collect the lysate. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation for LC-MS/MS: Precipitate the proteins from the lysate (e.g., with acetonitrile), centrifuge, and collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the inhibitor in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Normalize the amount of inhibitor detected to the total protein concentration in the lysate to determine the intracellular concentration (e.g., in pmol/mg protein).
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay is used to assess the intestinal permeability and potential for active efflux of a compound.[15][23][24]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well format)
-
Complete cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Peptidomimetic inhibitor
-
Analytical method for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.
-
Apical-to-Basolateral (A-to-B) Transport: a. Wash the monolayer with pre-warmed transport buffer. b. Add the inhibitor solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking. d. At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Basolateral-to-Apical (B-to-A) Transport: a. In separate wells, perform the reverse experiment by adding the inhibitor solution to the basolateral chamber and fresh buffer to the apical chamber. b. Collect samples from the apical chamber at the same time points.
-
Sample Analysis: Quantify the concentration of the inhibitor in the collected samples.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests active efflux.
Visualizations
BACE1 Signaling Pathway in Alzheimer's Disease
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
General Workflow for Assessing Peptidomimetic Cellular Uptake
References
- 1. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Macropinocytosis as a Key Determinant of Peptidomimetic Uptake in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 11. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaron.com [pharmaron.com]
- 17. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Current peptidomics: Applications, purification, identification, quantification, and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to BACE1 Inhibitors: OM99-2 versus Clinically-Tested Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peptide-based BACE1 inhibitor, OM99-2, with three prominent small-molecule BACE1 inhibitors that have undergone extensive clinical investigation: Verubecestat (MK-8931), Lanabecestat (AZD3293), and Atabecestat (JNJ-54861911). The following sections present a comprehensive overview of their performance based on available experimental data, structured to facilitate objective comparison.
Introduction to BACE1 Inhibition
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in the development of treatments for Alzheimer's disease. As an aspartyl protease, BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides. The accumulation of these peptides is a hallmark of Alzheimer's disease pathology. Inhibition of BACE1 is therefore a key strategy to reduce Aβ production and mitigate the progression of the disease.
This compound is a potent, substrate-based octapeptide inhibitor of BACE1 that has been instrumental in the structural and functional understanding of BACE1 inhibition.[1][2] In contrast, Verubecestat, Lanabecestat, and Atabecestat are orally bioavailable small molecules designed for central nervous system penetration and have been evaluated in extensive clinical trials.[3][4][5]
Quantitative Performance Comparison
The following tables summarize the key in vitro potency, selectivity, and in vivo efficacy parameters for this compound and the selected clinical-stage BACE1 inhibitors. Direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Potency and Selectivity of BACE1 Inhibitors
| Inhibitor | Target | K_i_ (nM) | IC_50_ (nM) | Selectivity (BACE1 vs BACE2) | Assay Type |
| This compound | BACE1 | 1.6 - 9.58[6][7] | - | Not specified | Enzyme Assay |
| Verubecestat (MK-8931) | BACE1 | 2.2[8] | 13 (cellular Aβ40 reduction)[9] | BACE2 K_i_ = 0.38 nM (less selective)[8] | Purified Enzyme / Cell-based Assay |
| Lanabecestat (AZD3293) | BACE1 | 0.4[9] | 0.6[10] | BACE2 IC_50_ = 0.9 nM (non-selective)[9] | Binding Assay / In vitro |
| Atabecestat (JNJ-54861911) | BACE1 | 9.8[5] | - | Not specified | Enzyme Assay |
Table 2: In Vivo Efficacy of BACE1 Inhibitors
| Inhibitor | Animal Model | Dose | Route of Administration | Aβ Reduction | Reference |
| Verubecestat (MK-8931) | Rat, Monkey | 10-100 mg/kg | Oral | Significant reduction in plasma, CSF, and brain Aβ40 and Aβ42 | [11] |
| Lanabecestat (AZD3293) | Mouse, Guinea Pig, Dog | - | Oral | Significant reduction in soluble Aβ species | [4] |
| Atabecestat (JNJ-54861911) | Preclinical models | - | Oral | Robust and dose-dependent Aβ reduction | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
References
- 1. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. benchchem.com [benchchem.com]
- 10. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Atabecestat (JNJ-54861911): A Thiazine-Based β-Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor Advanced to the Phase 2b/3 EARLY Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of BACE1 Inhibitors: OM99-2 vs. Verubecestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two prominent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors: OM99-2, a peptidomimetic inhibitor, and verubecestat (MK-8931), a small molecule drug that advanced to late-stage clinical trials. The data and protocols presented herein are synthesized from preclinical research to facilitate a direct comparison of their inhibitory potential against BACE1, the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, a key event in the pathogenesis of Alzheimer's disease.[1]
Mechanism of Action: Targeting the Amyloid Cascade
Both this compound and verubecestat are inhibitors of the BACE1 enzyme.[1][2] BACE1 is a transmembrane aspartyl protease that executes the initial cleavage of the amyloid precursor protein (APP). This action produces a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment known as C99. The C99 fragment is subsequently processed by γ-secretase to generate Aβ peptides of various lengths, most notably the aggregation-prone Aβ42.[3][4] By binding to the active site of BACE1, these inhibitors block the initial cleavage of APP, thereby reducing the production of C99 and all subsequent Aβ species.[1][4] This mechanism is a primary therapeutic strategy aimed at mitigating the amyloid plaque formation central to Alzheimer's disease pathology.[5][6]
Figure 1. Amyloid Precursor Protein (APP) processing pathways and the site of action for BACE1 inhibitors.
Quantitative Data Presentation
The in vitro efficacy of this compound and verubecestat has been characterized through various enzymatic and cell-based assays. The following table summarizes key quantitative data for a direct comparison of their potency.
| Parameter | This compound | Verubecestat (MK-8931) |
| Target | BACE1 (Memapsin 2) | BACE1, BACE2 |
| Compound Type | Peptidomimetic | Small Molecule |
| BACE1 Ki | 1.6 nM[7] 9.58 nM[2][8][9] | 2.2 nM (human)[3][10][11][12] 3.4 nM (mouse)[3][13] 7.8 nM[14][15] |
| BACE2 Ki | Not Reported | 0.38 nM (human)[3][10][11] |
| Cellular IC50 (Aβ40) | Not Reported | 2.1 nM[3][10] 13 nM[14][15] |
| Cellular IC50 (Aβ42) | Not Reported | 0.7 nM[3] |
| Cellular IC50 (sAPPβ) | Not Reported | 4.4 nM[3][10] |
Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a higher affinity. IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme or a biological process by 50%.
Experimental Protocols
The quantitative data presented above are typically generated using standardized in vitro assays. Detailed methodologies for these key experiments are provided below.
BACE1 Enzymatic Inhibition Assay (FRET-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BACE1.
-
Principle : This method utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair.[16] In its intact state, the quencher suppresses the signal from the fluorophore through Fluorescence Resonance Energy Transfer (FRET).[16] Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence that is directly proportional to the enzyme's activity.[16]
-
Materials :
-
Recombinant human BACE1 enzyme.[16]
-
BACE1 FRET peptide substrate.[16]
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 4.5).[16]
-
Test compounds (this compound, verubecestat) dissolved in a suitable solvent (e.g., DMSO).[16]
-
Multi-well plates (e.g., 96- or 384-well black plates).[16]
-
Fluorescence plate reader.[16]
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a defined volume of the test compound dilution or vehicle control to the wells of the plate.[16]
-
Add the BACE1 enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[16]
-
Initiate the enzymatic reaction by adding the BACE1 FRET substrate solution to all wells.[16]
-
Incubate the plate for a defined period (e.g., 20-60 minutes) at the optimal temperature, protected from light.[16][17]
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.[16]
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 or Ki values by fitting the data to a dose-response curve.[16]
-
Cell-Based Aβ Reduction Assay
This assay assesses the efficacy of an inhibitor in a more biologically relevant context by measuring the reduction of Aβ peptides secreted from cells.
-
Principle : This assay uses a cell line, typically engineered to overexpress human APP, to measure a compound's ability to cross the cell membrane and inhibit intracellular BACE1 activity, leading to a decrease in secreted Aβ levels.[4][5][13]
-
Materials :
-
A suitable cell line, such as Human Embryonic Kidney (HEK293) cells stably transfected with a mutated form of human APP (e.g., Swedish mutation) to enhance Aβ production.[4][5]
-
Cell culture media and reagents (e.g., Opti-MEM).[4]
-
Test compounds and vehicle control (DMSO).[4]
-
Enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) kits specific for Aβ40 and Aβ42.[13]
-
-
Procedure :
-
Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.[4]
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the existing medium with the medium containing the various concentrations of the test compound or vehicle control.[4]
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion.[4][13]
-
Collect the cell culture supernatant, which contains the secreted Aβ peptides.[4]
-
Quantify the concentrations of Aβ40 and Aβ42 in the supernatant using a specific ELISA or MSD immunoassay, following the manufacturer's protocol.[5][13]
-
Calculate the percentage of Aβ reduction for each compound concentration relative to the vehicle-treated control cells and determine the IC50 values.[13]
-
Figure 2. Generalized experimental workflow for an in vitro FRET-based BACE1 inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. behavioralhealth2000.com [behavioralhealth2000.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Verubecestat | C17H17F2N5O3S | CID 51352361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Potent Inhibitors for Human Brain Memapsin 2 (β-Secretase) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Validating BACE1 Inhibition: A Comparative Guide to OM99-2 and Alternative Methods
For researchers, scientists, and drug development professionals, rigorous validation of BACE1 inhibition is paramount in the quest for effective Alzheimer's disease therapeutics. This guide provides a comprehensive comparison of the well-characterized BACE1 inhibitor, OM99-2, with alternative validation methods, supported by experimental data and detailed protocols.
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in Alzheimer's disease due to its essential role in the production of amyloid-beta (Aβ) peptides. The peptidomimetic inhibitor this compound has been instrumental in understanding BACE1 function. This guide will delve into the validation of BACE1 inhibition using this compound as a reference and explore secondary methods crucial for robust and reliable findings.
Comparative Efficacy of BACE1 Inhibitors
The inhibitory potential of a compound against BACE1 is a key determinant of its therapeutic promise. The following table summarizes the in vitro and cellular activities of this compound and a notable clinical candidate, Verubecestat (MK-8931).
| Inhibitor | Assay Type | Target | Key Parameter | Value | Reference |
| This compound | Enzymatic Assay | BACE1 | Kᵢ | 1.6 - 9.58 nM | [1] |
| Verubecestat (MK-8931) | Enzymatic Assay | BACE1 | Kᵢ | 7.8 nM | [2] |
| Cell-Based Assay (Aβ40 reduction) | BACE1 | IC₅₀ | 13 nM | [2][3] | |
| Cell-Based Assay (sAPPβ reduction) | BACE1 | IC₅₀ | 4.4 nM | [1] |
BACE1 Signaling Pathway and Inhibition
BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides. BACE1 inhibitors, such as this compound, bind to the active site of the enzyme, preventing the initial cleavage of APP and thereby reducing the production of sAPPβ and Aβ.
References
Interpreting Kinetic Data for OM99-2: A Comparative Guide to a Potent BACE1 Inhibitor
For researchers and drug development professionals in the field of Alzheimer's disease, understanding the kinetic profile of inhibitors targeting β-secretase (BACE1) is paramount. OM99-2, a peptidomimetic inhibitor, has been a significant compound in the development of BACE1 inhibitors. This guide provides a comparative analysis of this compound's kinetic data, its mechanism of action, and the experimental protocols used for its evaluation.
Unveiling the Potency of this compound: A Tight-Binding Inhibitor
This compound is an eight-residue peptidomimetic designed as a transition-state analog inhibitor of human brain memapsin 2, more commonly known as BACE1.[1][2] Its design incorporates a hydroxyethylene isostere that mimics the transition state of the peptide bond cleavage, leading to potent inhibition.[1] This inhibitor exhibits the characteristics of a tight-binding inhibitor, signifying a high affinity for its target enzyme.[1]
The inhibitory potency of this compound is quantified by its inhibition constant (Ki), with reported values of 9.58 nM and 1.6 nM .[2][3][4] This low nanomolar Ki value indicates that this compound is a highly potent inhibitor of BACE1.[2][3]
Comparative Kinetic Data
To contextualize the performance of this compound, a comparison with other inhibitors is crucial. The following table summarizes the available kinetic data for this compound and a related compound, OM99-1.
| Inhibitor | Target Enzyme | Ki (Inhibition Constant) | Notes |
| This compound | Memapsin 2 (BACE1) | 9.58 x 10⁻⁹ M (9.58 nM)[1][3][4] | Eight-residue peptidomimetic, tight-binding inhibitor.[1][3] |
| 1.6 nM[2] | |||
| OM99-1 | Memapsin 2 (BACE1) | 6.84 x 10⁻⁸ M (68.4 nM)[1] | A related peptidomimetic inhibitor.[1] |
The data clearly demonstrates the superior potency of this compound compared to OM99-1, with a nearly 7-fold lower Ki value. This highlights the importance of the structural features of this compound in achieving high-affinity binding to the active site of BACE1.
Mechanism of Tight-Binding Inhibition
Tight-binding inhibitors, like this compound, are characterized by a multi-step binding mechanism. This typically involves an initial rapid binding to the enzyme followed by a slower conformational change, resulting in a highly stable enzyme-inhibitor complex. This mechanism is depicted in the following workflow.
Caption: Mechanism of two-step tight-binding inhibition.
Experimental Protocol: BACE1 Inhibition Assay
The determination of the kinetic parameters for this compound was performed using a fluorogenic substrate-based assay. The following is a detailed methodology based on the available literature.[1]
Objective: To determine the inhibition constant (Ki) of this compound against recombinant human memapsin 2 (BACE1).
Materials:
-
Recombinant human memapsin 2 (BACE1)
-
This compound inhibitor
-
Fluorogenic substrate: Arg-Glu(EDANS)-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dabcyl)-Arg
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of recombinant human memapsin 2.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound at various concentrations.
-
-
Assay Reaction:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of recombinant human memapsin 2 (e.g., 0.47 μM).[1]
-
Varying concentrations of the this compound inhibitor or DMSO for the control wells.
-
-
Incubate the plate at 37°C for a pre-determined time to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to each well to initiate the enzymatic reaction. The final reaction mixture should contain 5% DMSO.[1]
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time. The cleavage of the substrate by BACE1 separates the EDANS fluorophore from the Dabcyl quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Determine the initial velocity (rate of reaction) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the initial velocity as a function of the inhibitor concentration.
-
Fit the data to the appropriate equation for tight-binding inhibition to determine the Ki value.[1]
-
This guide provides a foundational understanding of the kinetic data associated with the tight-binding inhibitor this compound. For researchers in the Alzheimer's field, a thorough interpretation of such data is a critical step in the journey of drug discovery and development.
References
A Comparative Analysis of BACE1 Inhibitors: OM99-2 and LY2886721
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Alzheimer's disease research, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a prominent therapeutic strategy. BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1][2] This guide provides a detailed comparative analysis of two notable BACE1 inhibitors, OM99-2 and LY2886721, highlighting their distinct characteristics, performance in preclinical and clinical studies, and the broader implications for the development of BACE1-targeted therapeutics.
This compound represents an early, potent peptidomimetic inhibitor that was instrumental in validating BACE1 as a drug target.[1][3] In contrast, LY2886721 is a later-generation, non-peptidic small molecule that progressed to clinical trials, offering valuable insights into the challenges of translating preclinical efficacy to clinical success.[4][5]
Mechanism of Action and Signaling Pathway
Both this compound and LY2886721 are active site inhibitors of the BACE1 enzyme. By binding to the catalytic domain of BACE1, they prevent the cleavage of the amyloid precursor protein (APP) into the sAPPβ fragment and the C-terminal fragment C99. This action effectively reduces the production of Aβ peptides, which are subsequently generated from C99 by γ-secretase. The intended therapeutic outcome is the reduction of Aβ plaque formation in the brain, a hallmark pathology of Alzheimer's disease.
dot
Caption: BACE1 signaling pathway and the inhibitory action of this compound and LY2886721.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and LY2886721, providing a basis for their comparative assessment.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | LY2886721 |
| Target | Human Brain Memapsin 2 (BACE1) | Recombinant Human BACE1 |
| Inhibitory Constant (Ki) | 9.58 nM[6] | Not Reported |
| IC50 (Enzymatic Assay) | Not Reported | 20.3 nM[7] |
| IC50 (BACE2) | Not Reported | 10.2 nM[7] |
| Selectivity (BACE1 vs BACE2) | Not Reported | ~2-fold selective for BACE2 |
| IC50 (Other Aspartyl Proteases) | Not Reported | >100,000 nM (Cathepsin D, Pepsin, Renin)[7] |
Table 2: Cellular Activity in Aβ Reduction
| Parameter | This compound | LY2886721 |
| Cell Line | Data Not Available | HEK293Swe |
| EC50 (Aβ40 Reduction) | Data Not Available | 18.7 nM[7] |
| EC50 (Aβ42 Reduction) | Data Not Available | Not Reported |
Table 3: In Vivo Preclinical Data
| Parameter | This compound | LY2886721 |
| Animal Model | Data Not Available | PDAPP Mice |
| Administration Route | Data Not Available | Oral |
| Dosage | Data Not Available | 3-30 mg/kg |
| Effect on Brain Aβ | Data Not Available | 20-65% reduction |
| Effect on CSF Aβ | Data Not Available | Not Reported |
| Pharmacokinetics | Data Not Available | Short half-life in mice, longer in dogs[5] |
Table 4: Clinical Trial Data
| Parameter | This compound | LY2886721 |
| Clinical Phase Reached | Not Applicable | Phase 2 (Halted)[8][9] |
| Reason for Discontinuation | Not Applicable | Abnormal liver biochemistry[4][9][10] |
| Effect on CSF Aβ42 (Humans) | Not Applicable | 72% reduction after 14 days of daily dosing[5] |
| Pharmacokinetics (Humans) | Not Applicable | Half-life of approximately 12 hours[11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate BACE1 inhibitors like this compound and LY2886721.
BACE1 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of BACE1.
Methodology:
-
Reagents: Recombinant human BACE1 enzyme, a fluorogenic BACE1 substrate (often a peptide containing the Swedish mutation of the APP cleavage site), assay buffer (e.g., sodium acetate, pH 4.5), and the test inhibitor.
-
Procedure: The inhibitor is serially diluted and pre-incubated with the BACE1 enzyme in a microplate. The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Detection: The cleavage of the substrate by BACE1 results in an increase in fluorescence, which is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to BACE1 activity. The percentage of inhibition at different inhibitor concentrations is calculated to determine the IC50 value.
Cellular Aβ Reduction Assay
Objective: To assess the ability of a compound to reduce the production and secretion of Aβ in a cellular context.
Methodology:
-
Cell Lines: Human cell lines that overexpress human APP, often with mutations that increase Aβ production (e.g., HEK293 cells with the Swedish APP mutation), are commonly used.
-
Procedure: Cells are treated with varying concentrations of the test inhibitor for a specified period (e.g., 24 hours).
-
Sample Collection: The conditioned cell culture medium is collected to measure secreted Aβ levels, and cell lysates can be prepared to analyze intracellular APP fragments.
-
Detection: Aβ levels in the conditioned medium are quantified using methods such as ELISA (enzyme-linked immunosorbent assay).
-
Data Analysis: The reduction in Aβ levels in treated cells compared to vehicle-treated control cells is used to determine the EC50 value of the inhibitor.
In Vivo Animal Model Studies
Objective: To evaluate the efficacy and pharmacokinetics of a BACE1 inhibitor in a living organism.
Methodology:
-
Animal Models: Transgenic mouse models that express human APP with familial Alzheimer's disease mutations (e.g., PDAPP mice) and develop age-dependent Aβ plaques are frequently used.
-
Administration: The inhibitor is administered to the animals, typically through oral gavage or as a dietary supplement.
-
Sample Collection: At various time points after administration, blood, cerebrospinal fluid (CSF), and brain tissue are collected.
-
Analysis: Aβ levels in the plasma, CSF, and brain homogenates are measured by ELISA. The concentrations of the inhibitor in these compartments are determined by methods like LC-MS/MS to assess its pharmacokinetic profile.
-
Data Analysis: The dose-dependent reduction in Aβ levels is correlated with the inhibitor's concentration in the target tissues to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
dot
Caption: General experimental workflow for the evaluation of BACE1 inhibitors.
Comparative Discussion
The comparison between this compound and LY2886721 encapsulates the evolution of BACE1 inhibitor development.
This compound: The Peptidomimetic Pioneer
As a peptidomimetic inhibitor, this compound was designed to mimic the natural substrate of BACE1. This approach yielded a highly potent inhibitor in enzymatic assays. However, peptidomimetics generally suffer from poor pharmacokinetic properties, including low oral bioavailability and limited ability to cross the blood-brain barrier.[12][13] These characteristics likely hindered the translation of this compound's in vitro potency to in vivo efficacy and its progression into clinical development. Nevertheless, the co-crystal structure of this compound bound to BACE1 provided invaluable structural insights that guided the design of subsequent generations of non-peptidic, more drug-like inhibitors.[3]
LY2886721: The Small Molecule Contender
LY2886721, a non-peptidic small molecule, was designed to overcome the limitations of earlier peptidomimetic inhibitors. It demonstrated good oral bioavailability and brain penetration, leading to significant Aβ reduction in animal models and, subsequently, in human clinical trials.[5][7] The robust reduction of CSF Aβ in humans provided strong evidence of target engagement in the central nervous system.
However, the clinical development of LY2886721 was terminated in Phase 2 due to observations of abnormal liver biochemistry in some participants.[4][9][10] While the exact cause of the liver toxicity was not definitively linked to the BACE1 inhibition mechanism, it highlighted the critical importance of safety and off-target effects in the development of drugs for chronic conditions like Alzheimer's disease.
Conclusion
The comparative analysis of this compound and LY2886721 illustrates the significant progress and persistent challenges in the development of BACE1 inhibitors. This compound, a potent but pharmacokinetically limited peptidomimetic, was crucial for target validation and structure-based drug design. LY2886721 represented a significant step forward as a brain-penetrant, orally active small molecule that demonstrated clear pharmacodynamic effects in humans. Its failure in clinical trials due to safety concerns underscores the complexities of long-term BACE1 inhibition and the need for highly selective compounds with favorable safety profiles. The journey from early-generation inhibitors like this compound to clinically tested molecules like LY2886721 provides valuable lessons for the future design and development of disease-modifying therapies for Alzheimer's disease.
References
- 1. Frontiers | Design, in silico and pharmacological evaluation of a peptide inhibitor of BACE-1 [frontiersin.org]
- 2. In Vitro and In Vivo Efficacies of the Linear and the Cyclic Version of an All-d-Enantiomeric Peptide Developed for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mybraintest.org [mybraintest.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. pmlive.com [pmlive.com]
- 11. neurology.org [neurology.org]
- 12. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
OM99-2: A Comparative Review of a Foundational BACE1 Inhibitor
OM99-2 is a pioneering, potent peptidomimetic inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as memapsin 2.[1][2][3] As a transition-state analog, its development and the subsequent elucidation of its crystal structure in complex with BACE1 were critical milestones in the structure-based design of drugs targeting Alzheimer's disease.[2][4][5] This guide provides a comparative analysis of this compound's efficacy, its mechanism of action within the amyloidogenic pathway, and its role as a foundational tool for the development of next-generation BACE1 inhibitors.
Mechanism of Action: Inhibition of the Amyloidogenic Pathway
Alzheimer's disease pathology is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[6] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[2] BACE1 performs the initial, rate-limiting cleavage. By binding tightly to the active site of BACE1, this compound blocks this first step, thereby inhibiting the production of Aβ.[3][7] An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ.[2]
Caption: Amyloid Precursor Protein (APP) processing pathways.
Comparative Efficacy of BACE1 Inhibitors
This compound is an eight-residue peptidomimetic inhibitor with a hydroxyethylene isostere replacing the scissile peptide bond, which allows for tight binding to the BACE1 active site.[1][3][7] While it demonstrated high potency in vitro, its peptidic nature presented challenges for in vivo applications, such as poor blood-brain barrier penetration.[5][7][8] This spurred the development of smaller, non-peptidic inhibitors with improved drug-like properties. The table below compares the in vitro and cellular efficacy of this compound with several subsequent BACE1 inhibitors.
| Inhibitor | Type | Ki (nM) | IC50 (nM) | Cell EC50 (nM) | Model System | Reference |
| This compound | Peptidomimetic | 9.58 | - | - | Recombinant human memapsin 2 | [1][3][9] |
| This compound | Peptidomimetic | 1.6 | - | - | BACE1 Enzyme Assay | [2][10] |
| Inhibitor 2 | Small Molecule | - | 30 | 3000 | HEK-293 cells | [5] |
| Inhibitor 3 | Small Molecule | 1.1 | - | 39 | - | [5] |
| GSK188909 | Small Molecule | - | 4 | 5 | Transgenic mice | [5] |
| GRL-8234 | Small Molecule | 1.8 | - | - | - | [11] |
| Piperazine 6 | Small Molecule | - | 0.18 | 7 | Transgenic mice | [5] |
Note: Discrepancies in Ki values for this compound exist across different publications.
Experimental Protocols
In Vitro BACE1 Inhibition Assay (for this compound)
The inhibitory potency of this compound was determined using an in vitro enzymatic assay with recombinant human BACE1 (memapsin 2) and a fluorogenic substrate.
-
Enzyme and Substrate Preparation : Recombinant human memapsin 2 was expressed in and purified from E. coli.[3] A specific fluorogenic peptide substrate containing the BACE1 cleavage site is prepared in an appropriate assay buffer (e.g., sodium acetate buffer at pH 4.5).
-
Inhibitor Preparation : this compound is synthesized via solid-state peptide synthesis, incorporating the Leu*Ala hydroxyethylene transition-state isostere.[3] The purified compound is dissolved to create stock solutions.
-
Assay Procedure : The reaction is initiated by adding the BACE1 enzyme to wells containing the assay buffer, the fluorogenic substrate, and varying concentrations of the inhibitor (this compound).
-
Data Acquisition : The mixture is incubated at a controlled temperature. Cleavage of the substrate by BACE1 liberates a fluorophore, leading to an increase in fluorescence intensity over time. This is monitored using a fluorescence plate reader.
-
Data Analysis : The rate of substrate cleavage is calculated from the fluorescence readings. Inhibition curves are generated by plotting the reaction rate against the inhibitor concentration. For tight-binding inhibitors like this compound, the inhibitory constant (Ki) is calculated using specialized equations that account for the high affinity between the enzyme and inhibitor.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Potent Inhibitors for Human Brain Memapsin 2 (β-Secretase) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Confirming On-Target Effects of OM99-2 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the BACE1 inhibitor OM99-2 with other alternative compounds, focusing on the validation of its on-target effects in cellular models. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating and reproducing key findings.
Introduction to this compound and BACE1 Inhibition
This compound is a potent, peptidomimetic inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as memapsin 2 or β-secretase.[1] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-β (Aβ) peptides.[2] These peptides, particularly Aβ42, are central to the amyloid cascade hypothesis of Alzheimer's disease, as they can aggregate to form neurotoxic oligomers and plaques in the brain.[3][4]
The mechanism of action of this compound is based on a hydroxyethylene transition-state isostere, which mimics the tetrahedral intermediate of the amyloid precursor protein (APP) cleavage site.[5][6] By binding tightly to the active site of BACE1, this compound blocks the initial cleavage of APP into the sAPPβ and C99 fragments, thereby reducing the subsequent generation of Aβ peptides by γ-secretase.[2][7]
Comparative Analysis of BACE1 Inhibitors
The on-target efficacy of this compound in cellular models is best understood in the context of other BACE1 inhibitors. While direct side-by-side cellular data for this compound against all listed alternatives is not always available in a single study, the following table summarizes key performance indicators from various sources to provide a comparative overview.
| Inhibitor | Target | Ki (nM) | Cellular IC50 (Aβ40 Reduction) | Assay Type |
| This compound | BACE1 | 9.58[1][5] | Not explicitly reported in reviewed literature | Not Specified |
| Verubecestat (MK-8931) | BACE1 | 2.2[3] | 13 nM[3] | Cell-based |
| Lanabecestat (AZD3293) | BACE1 | 0.4[3] | 0.6 nM[3] | In vitro |
| Atabecestat (JNJ-54861911) | BACE1 | - | - | - |
| Elenbecestat (E2609) | BACE1 | - | ~7 nM[3] | Not Specified |
Note: The lack of a specific cellular IC50 value for this compound in the reviewed literature highlights a gap in publicly available data. However, its low nanomolar Ki value suggests high biochemical potency.
Experimental Protocols for On-Target Validation
To confirm the on-target effects of this compound in a cellular setting, a series of well-established assays can be employed. These protocols are designed to measure direct target engagement, downstream pathway modulation, and the ultimate reduction in Aβ production.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a physiological cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[8][9]
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293 cells stably expressing human APP, or a neuroblastoma cell line like SH-SY5Y) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Western Blot Analysis:
-
Quantify the protein concentration in the soluble fractions.
-
Analyze the amount of soluble BACE1 at each temperature point by Western blotting using a specific anti-BACE1 antibody.
-
A positive result is indicated by a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control, demonstrating that this compound binding has stabilized the BACE1 protein.[10]
-
Western Blot Analysis of APP Processing
This assay directly measures the effect of BACE1 inhibition on the processing of its substrate, APP.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293-APP or SH-SY5Y) and treat with different concentrations of this compound for a specified period (e.g., 24 hours).
-
-
Lysate Preparation:
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the C-terminal fragment of APP (to detect full-length APP and the C99 fragment) and an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities. A decrease in the level of the C99 fragment in this compound-treated cells compared to the control indicates successful BACE1 inhibition.
-
ELISA for Aβ40 and Aβ42 Levels
This quantitative assay measures the final products of the amyloidogenic pathway, Aβ40 and Aβ42, in the cell culture medium.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y-APPsw) and treat with various concentrations of this compound.[3]
-
-
Sample Collection:
-
After the treatment period (e.g., 24-48 hours), collect the conditioned cell culture medium.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for human Aβ40 and Aβ42.[6][14][15]
-
Follow the manufacturer's instructions, which typically involve:
-
Adding standards and samples to antibody-pre-coated microplate wells.
-
Incubating to allow Aβ peptides to bind.
-
Adding a detection antibody, followed by a substrate solution.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve. A dose-dependent reduction in the levels of both Aβ peptides in the media of this compound-treated cells confirms its on-target effect.
-
Visualizing the Molecular Pathway and Experimental Logic
To further clarify the mechanism of action of this compound and the experimental workflow, the following diagrams are provided.
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The use of the cellular thermal shift assay for the detection of intracellular beta-site amyloid precursor protein cleaving enzyme-1 ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 14. takara.co.kr [takara.co.kr]
- 15. Human Amyloid beta 42 ELISA Kit (KHB3441) - Invitrogen [thermofisher.com]
Benchmarking OM99-2: A Comparative Analysis of BACE1 Inhibitor Activity
For Immediate Release
This guide provides a comprehensive comparison of the BACE1 inhibitor OM99-2 against a selection of current BACE1 inhibitor drugs that have been evaluated in clinical settings. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds' relative potencies and to provide detailed experimental context.
Comparative Analysis of BACE1 Inhibitor Potency
The inhibitory activities of this compound and several clinical-stage BACE1 inhibitors are summarized in the table below. The data, presented as IC50 and Ki values, have been compiled from various independent studies. It is important to note that direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.
| Compound | Type | BACE1 IC50 (nM) | BACE1 Ki (nM) | Noteworthy Characteristics |
| This compound | Peptidomimetic | - | 1.6[1], 9.58[2] | A potent, tight-binding inhibitor; instrumental in early BACE1 structure-function studies.[3] |
| Verubecestat (MK-8931) | Small Molecule | 13[4][5] | 2.2[6][7], 7.8[4][5] | Orally active and has been evaluated in Phase 3 clinical trials.[7] |
| Elenbecestat (E2609) | Small Molecule | ~7 (cell-based)[8][9][10][11] | - | Orally bioavailable and CNS-penetrant.[8][9] |
| Lanabecestat (AZD3293) | Small Molecule | 0.6[12][13] | 0.4[4][14] | Potent, orally active, and penetrates the blood-brain barrier.[14] |
| Atabecestat (JNJ-54861911) | Small Molecule | 21[15] | - | Advanced to Phase 2b/3 clinical trials before discontinuation due to side effects.[15][16] |
Experimental Protocols
The determination of BACE1 inhibitory activity is commonly performed using a Fluorescence Resonance Energy Transfer (FRET) assay. The following is a generalized protocol representative of those used to evaluate the compounds listed above.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide containing the "Swedish" mutation sequence with a fluorescent donor and a quenching acceptor)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (e.g., this compound, Verubecestat, etc.) dissolved in DMSO
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in Assay Buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, the BACE1 enzyme is mixed with the assay buffer.
-
Inhibitor Incubation: The diluted test compound is added to the wells containing the enzyme and incubated for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The fluorogenic BACE1 substrate is added to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period of time (e.g., 60-90 minutes) at appropriate excitation and emission wavelengths for the specific FRET pair used. An endpoint reading can also be taken after a fixed incubation time.
-
Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence increase over time. The percent inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualizing the BACE1 Signaling Pathway and Inhibition
The following diagrams illustrate the amyloidogenic processing of Amyloid Precursor Protein (APP) by BACE1 and the mechanism of its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. behavioralhealth2000.com [behavioralhealth2000.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drughunter.com [drughunter.com]
Safety Operating Guide
Navigating the Safe Disposal of OM99-2: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like OM99-2 is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols is essential to ensure a safe working environment and compliance with regulatory standards. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of this compound in a laboratory setting.
Core Principles for Disposal of Investigational Drugs
The disposal of any investigational drug, including this compound, must always be conducted in accordance with federal, state, and local environmental control regulations[1]. A primary point of contact for guidance within a research institution is the Environmental Health and Safety (EHS) office. They can provide specific instructions based on the institution's policies and local regulations.
This compound Safety and Hazard Information
The Safety Data Sheet (SDS) for this compound provides essential information regarding its handling and potential hazards. While specific hazard classifications may vary by supplier, it is crucial to handle all laboratory chemicals with a high degree of caution. Standard laboratory safety precautions should always be observed.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:
-
Splash goggles or safety glasses
-
Full lab suit or coat
-
Appropriate gloves
-
Dust respirator, especially for powdered forms[1]
Procedural Steps for this compound Disposal
The following step-by-step process is designed to ensure safety and regulatory compliance.
-
Consult Institutional Policy : Before initiating disposal, thoroughly review your institution's specific policies for chemical and pharmaceutical waste.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to confirm the appropriate disposal pathway for this compound. They will provide guidance on whether it is considered hazardous waste under local regulations and detail the specific collection and disposal procedures.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS. Proper segregation is key to safe and compliant waste management.
-
Container Selection : Use a compatible, leak-proof container for waste collection. The original container, if in good condition, is often a suitable choice. The container must be clearly labeled as "Hazardous Waste" or with the specific chemical name "this compound Waste."
-
Secure Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) until it is collected by EHS or an approved hazardous waste vendor. This area should be secure and clearly marked.
-
Scheduled Pickup : Arrange for the collection of the waste by EHS or an approved hazardous waste vendor.
-
Incineration : The typical final disposition for many non-hazardous and hazardous pharmaceutical wastes is high-temperature incineration by a licensed facility[2]. This ensures the complete destruction of the compound.
Quantitative Data Summary
At present, specific quantitative data regarding disposal limits (e.g., concentration thresholds for drain disposal) for this compound are not publicly available. All disposal should be handled as concentrated chemical waste.
| Parameter | Guideline |
| Disposal Method | Collection for incineration by a licensed hazardous waste facility. |
| Drain Disposal | Not recommended. Prohibited for most chemical waste to prevent environmental contamination[2][3]. |
| Landfill Disposal | Not recommended. Prohibited for untreated chemical waste[2]. |
| Accidental Spill Cleanup | Use appropriate tools to place spilled material into a designated waste disposal container[1]. |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. The standard protocol is the chemical waste disposal procedure outlined by an institution's EHS department, which aligns with federal, state, and local regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to both human health and the environment.
References
Personal protective equipment for handling OM99-2
Topic: Personal Protective Equipment for Handling OM99-2
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and handling information for this compound, a peptidomimetic inhibitor of human brain memapsin 2 (BACE1). Given the nature of this research compound, it is crucial to adhere to strict laboratory safety protocols to minimize exposure and ensure a safe working environment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for safe handling, storage, and emergency response.
| Property | Value |
| Chemical Formula | C₄₁H₆₄N₈O₁₄ |
| Molecular Weight | 893.005 g/mol |
| CAS Number | 314266-76-7 |
| Appearance | Solid (assumed) |
| Solubility | Information not readily available. Treat as sparingly soluble in aqueous solutions. |
| Stability | Information not readily available. Store in a cool, dry place. |
Hazard Identification and Personal Protective Equipment (PPE)
Due to the lack of comprehensive toxicological data for this compound, it should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Hand Protection | Nitrile gloves are required. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles are mandatory. |
| Skin and Body Protection | A standard laboratory coat must be worn. Ensure it is fully buttoned. |
| Respiratory Protection | If handling the solid form and there is a risk of aerosolization, a properly fitted N95 or higher-rated respirator is required. Work in a well-ventilated area, preferably a chemical fume hood. |
Safe Handling and Operational Plan
Adherence to the following procedures is essential for the safe handling of this compound in a laboratory setting.
Workflow for Handling Solid this compound
Caption: Workflow for handling solid this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Disposal Logical Flow
Caption: Logical flow for this compound waste disposal.
Disclaimer: This information is provided for guidance purposes only and is based on standard laboratory safety practices. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this compound. Always consult the latest Safety Data Sheet (SDS) from the supplier and adhere to all applicable local, state, and federal regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
